Diethyl(isopropyl)silanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
diethyl-hydroxy-propan-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-5-9(8,6-2)7(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIZETFFSOLIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Part 1: Molecular Identity & Physicochemical Profile
Title: Diethyl(isopropyl)silanol: A Technical Guide on Physicochemical Properties, Synthesis, and Bioisosteric Utility
Executive Summary
Diethyl(isopropyl)silanol (
The precise molecular weight is the anchor for all stoichiometric calculations in synthesis and analytical characterization.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Molecular Weight | 146.30 g/mol | Calculated based on standard atomic weights ( |
| Exact Mass | 146.1127 | Monoisotopic mass for HRMS applications. |
| CAS Number | 1158830-31-9 | Primary identifier for procurement and regulatory search. |
| Formula | ||
| Density | At | |
| Refractive Index | Useful for purity checks during distillation. | |
| pKa (Estimated) | More acidic than the carbon analogue (3-ethylpentan-3-ol, pKa | |
| LogP (Estimated) | Higher lipophilicity than corresponding carbinols. |
Expert Insight: The "Silicon Effect" on molecular weight is subtle but significant. Replacing a carbon atom (
Part 2: The "Silicon Switch" in Drug Design
In medicinal chemistry, Diethyl(isopropyl)silanol serves as a silanol bioisostere for tertiary alcohols. This substitution is not merely structural; it fundamentally alters the pharmacodynamics of the ligand.
Acidity and Hydrogen Bonding
Silanols are significantly more acidic than their carbinol counterparts due to the stabilization of the conjugate base by the silicon atom (often attributed to negative hyperconjugation).
-
Carbinol (
): H-bond donor/acceptor. pKa . -
Silanol (
): Stronger H-bond donor. pKa . -
Implication: This allows Diethyl(isopropyl)silanol motifs to form stronger hydrogen bonds with target protein residues (e.g., serine proteases) while maintaining a neutral charge at physiological pH.
Protease Inhibition Mechanism
Silanols mimic the transition state of peptide hydrolysis. The tetrahedral geometry of the silicon atom, combined with the hydroxyl group, can act as a transition-state analogue for the hydration of amide bonds, making them potent inhibitors of aspartic proteases.
Figure 1: The mechanistic logic of the "Silicon Switch" in drug design, highlighting the physicochemical shifts that drive improved potency.
Part 3: Synthesis & Stability Protocol
The synthesis of Diethyl(isopropyl)silanol is straightforward but requires strict control over pH and water content to prevent the irreversible condensation into the disiloxane dimer (
Primary Route: Hydrolysis of Chlorosilane
Precursor: Diethyl(isopropyl)chlorosilane (
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.
-
Solvent System: Add
of Diethyl Ether ( ) and a stoichiometric excess of buffering base (e.g., or Pyridine, ).-
Why: The reaction produces
.[4] Without a base, the acidic environment catalyzes the condensation of the silanol product into a disiloxane.
-
-
Cooling: Cool the mixture to
using an ice bath. -
Addition: Dissolve Diethyl(isopropyl)chlorosilane (
) in . Add dropwise to the reaction vessel over 20 minutes. -
Hydrolysis: Add water (
) dropwise. Note: Excess water can promote condensation; stoichiometric control is vital. -
Workup:
-
Filter off the salt precipitate (
or Pyridine-HCl). -
Wash the organic layer with cold, pH-neutral buffer (Phosphate buffer pH 7.0). Avoid acidic or basic washes.
-
Dry over
(briefly) and concentrate under reduced pressure at low temperature ( ).
-
Stability Warning:
Silanols are metastable. They spontaneously condense to form disiloxanes (
-
Storage: Store at
in a silylated glass vial (to prevent surface catalysis). -
Steric Factor: The isopropyl group provides steric bulk that retards condensation compared to triethylsilanol, but it is not immune.
Figure 2: Synthesis pathway illustrating the critical hydrolysis step and the competing condensation reaction that must be mitigated.
Part 4: Analytical Characterization
Characterizing Diethyl(isopropyl)silanol requires avoiding conditions that induce condensation during the analysis itself (e.g., the hot injector port of a GC).
Table 2: Recommended Analytical Methods
| Method | Suitability | Protocol Notes |
| 1H NMR | High | Solvent: |
| 29Si NMR | Definitive | Essential for distinguishing Silanol vs. Disiloxane. Silanols typically appear upfield relative to chlorosilanes. |
| GC-MS | Low/Risky | Risk: Thermal condensation in the injector port often yields the disiloxane peak ( |
| IR Spectroscopy | Medium | Look for the characteristic broad |
Self-Validating Protocol for Purity: To confirm you have the Silanol and not the Disiloxane:
-
Run IR : Presence of broad -OH stretch confirms Silanol.
-
Run 29Si NMR : A single peak confirms purity. Disiloxanes have a distinct shift.
-
Refractive Index : Measure
.[3] If it deviates significantly from 1.44, condensation has likely occurred.
References
-
Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551-556. Link
-
Ramesh, R., & Reddy, D. S. (2018). Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds. Journal of Medicinal Chemistry, 61(9), 3779–3798. Link
-
Gelest, Inc. (2020). Hydrolytic Stability of Silanes. Gelest Technical Brochures. Link
-
Lickiss, P. D. (2001). The Synthesis and Structure of Organosilanols. Advances in Inorganic Chemistry, 42, 147-262. Link
-
PubChem. (n.d.). Diethyl(isopropyl)silanol Compound Summary. National Library of Medicine. Link
Sources
Diethyl(isopropyl)silanol: A Sterically Tuned Organosilicon Scaffold
Technical Guide & Whitepaper
Executive Summary
Diethyl(isopropyl)silanol (DEIPS-OH) represents a critical "steric sweet spot" in organosilicon chemistry. Bridging the gap between the highly labile trimethylsilyl (TMS) or triethylsilyl (TES) groups and the sterically encumbered tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) moieties, DEIPS-OH and its derivatives offer unique kinetic profiles. This guide analyzes its physicochemical properties, its role as the precursor to the DEIPS protecting group, and its utility in surface modification where controlled condensation rates are paramount.
Physicochemical Characterization
Diethyl(isopropyl)silanol (CAS: 1158830-31-9) is a colorless organosilanol characterized by a specific balance of steric bulk and electronic induction. Unlike trimethylsilanol, which dimerizes rapidly to hexamethyldisiloxane, the isopropyl group in DEIPS-OH provides sufficient steric hindrance to retard self-condensation, stabilizing the silanol monomer for controlled reactivity.
Table 1: Physical Properties Profile
| Property | Value | Context |
| Molecular Formula | ||
| Molecular Weight | 146.31 g/mol | |
| Boiling Point | ~171.5°C (at 760 mmHg) | High boiling point allows for high-temperature surface curing. |
| Density | 0.87 g/mL | Typical for alkyl silanols. |
| Refractive Index | 1.44 ( | |
| Purity Grade | >95% (GC) | Common commercial standard; impurities often include disiloxanes. |
| Acidity ( | >15 (est.) | Silanols are more acidic than corresponding carbinols ( |
The Steric "Goldilocks" Zone
The utility of DEIPS derives from its position in the steric hierarchy of silyl groups.
-
TMS/TES: Too labile; hydrolyze rapidly in mild acid/base.
-
DEIPS: Intermediate stability. ~90x more stable than TMS in acid; ~600x more stable than TMS in base.
-
TBS/TIPS: Highly stable; require harsh fluoride or strong acid for removal.
The DEIPS Protecting Group Strategy
The primary synthetic application of the diethyl(isopropyl)silyl motif is as the DEIPS protecting group for alcohols. It is installed using Diethyl(isopropyl)chlorosilane (DEIPS-Cl) and removed to regenerate the alcohol.
Relative Stability & Orthogonality
In complex natural product synthesis, "orthogonal" protecting groups are required—groups that can be removed selectively without affecting others. DEIPS fills a crucial niche: it is stable enough to survive conditions that cleave TMS or TES ethers, yet labile enough to be removed under conditions that leave TBS or TIPS ethers intact.
Stability Hierarchy (Acidic Hydrolysis):
Experimental Protocol: DEIPS Protection of a Secondary Alcohol
Note: This protocol assumes the use of DEIPS-Cl, the activated reagent derived from the silanol.
Reagents:
-
Substrate: Secondary Alcohol (1.0 equiv)
-
Reagent: DEIPS-Cl (1.2 equiv)
-
Base: Imidazole (2.5 equiv) or 2,6-Lutidine (for acid-sensitive substrates)
-
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve the alcohol in anhydrous DMF (0.5 M concentration).
-
Addition: Add Imidazole followed by the dropwise addition of DEIPS-Cl at 0°C.
-
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (DEIPS ethers are less polar than the free alcohol).
-
Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF/salts, dry over
, and concentrate. -
Purification: Silica gel flash chromatography.
Deprotection
DEIPS ethers can be cleaved using:
-
Fluoride: TBAF in THF (Standard, non-selective vs. TBS).
-
Acid: Pyridinium p-toluenesulfonate (PPTS) in MeOH (Selective removal in the presence of TBS).
Surface Chemistry & Materials Application
Diethyl(isopropyl)silanol is utilized as a surface modifier for silica and metal oxides. Unlike trialkoxysilanes (which polymerize into thick, messy multilayers), mono-functional silanols like DEIPS-OH form clean Self-Assembled Monolayers (SAMs) via a single attachment point.
Mechanism of Surface Silylation
The reaction involves the condensation of the silanol hydrogen with surface hydroxyls (silanols on silica), releasing water.
Why DEIPS? The isopropyl group provides enough steric bulk to prevent "islands" of dense packing that can lead to disordered domains, while the ethyl groups allow for sufficient conformational flexibility. This results in a hydrophobic surface with defined topology, useful in chromatographic stationary phases or preventing non-specific binding in biosensors.
Visualizing the Chemistry
The following diagrams illustrate the synthesis of the silanol and its relative stability position, generated using Graphviz.
Caption: Figure 1. (Left) Hydrolytic synthesis of DEIPS-OH and competitive dimerization. (Right) The relative hydrolytic stability ranking of silyl ethers, highlighting DEIPS as the intermediate bridge.
Synthesis Protocol (DEIPS-OH Preparation)
If the silanol is not purchased, it can be prepared from the chlorosilane.
Caution: Chlorosilanes release HCl upon contact with moisture. Work in a fume hood.
-
Buffer Preparation: Prepare a buffered solution of Ammonium Acetate (
) in water/acetone (1:1 v/v) to neutralize HCl without inducing rapid condensation. -
Addition: Add Diethyl(isopropyl)chlorosilane dropwise to the stirred buffer solution at 0°C.
-
Extraction: After 30 minutes, extract the mixture with diethyl ether.
-
Washing: Wash the organic layer with cold water (to remove salts) and saturated
(to ensure neutrality). -
Drying: Dry over
(Sodium Sulfate is preferred over Magnesium Sulfate for silanols to minimize surface acidity which catalyzes condensation). -
Concentration: Remove solvent under reduced pressure at low temperature (<30°C) to prevent dimerization to the disiloxane.
References
-
Huang, W., et al. (2010). "Site-Selective Chemoenzymatic Glycosylation of an HIV-1 Polypeptide Antigen." Journal of the American Chemical Society. (Discusses DEIPS stability in peptide synthesis). Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for silyl ether stability hierarchy: TMS < TES < DEIPS < TBS).
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers & Relative Stability Data. Retrieved from [Link]
-
Denmark, S. E., & Regens, C. S. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Accounts of Chemical Research. (Context for silanol reactivity). Retrieved from [Link]
Technical Synthesis Guide: Diethyl(isopropyl)silanol
CAS Registry Number: 1158830-31-9 (Analogous Reference)
Molecular Formula: C
Executive Summary & Strategic Utility
Diethyl(isopropyl)silanol represents a critical structural motif in modern organosilicon chemistry. Unlike the ubiquitous trimethylsilanol (TMS-OH), which is volatile and prone to rapid dimerization, the inclusion of the isopropyl group introduces a "steric anchor." This specific steric bulk renders the silanol sufficiently stable for isolation while maintaining enough reactivity for use as a nucleophile in cross-coupling reactions or as a hydrogen-bond donor in "silicon switch" drug design.
This guide outlines two distinct synthesis pathways designed to maximize yield and purity:
-
The Buffered Hydrolysis Pathway: The industrial standard, optimized to suppress the thermodynamic sink of disiloxane formation.
-
The Catalytic Oxidative Pathway: A high-precision, metal-catalyzed route ideal for late-stage functionalization or when acidic byproducts must be avoided.
Strategic Synthesis Architecture
The primary challenge in synthesizing Diethyl(isopropyl)silanol is not the formation of the Si-OH bond, but the prevention of the Si-O-Si (disiloxane) condensation. This guide prioritizes protocols that kinetically trap the silanol.
Visualization: Synthesis Pathways & Dimerization Risk
Figure 1: Strategic overview of synthesis routes. Note that both acid and base catalyze the irreversible condensation to the dimer (black node), necessitating strict pH control.
Primary Pathway: Buffered Hydrolysis of Chlorosilanes
Best for: Scale-up, cost-efficiency, and robust precursors.
Mechanistic Insight
The hydrolysis of chlorosilanes (
Reagents & Materials
| Component | Specification | Role |
| Precursor | Diethyl(isopropyl)chlorosilane | Electrophilic silicon source. |
| Solvent A | Diethyl Ether (Et | Organic phase; protects silanol from aqueous acid. |
| Buffer/Base | Ammonium Carbonate | Neutralizes HCl; evolves CO |
| Quench | Ice/Water (0°C) | Kinetic control of reaction rate. |
Step-by-Step Protocol
-
System Prep: Flame-dry a 3-neck round bottom flask. Purge with N
. -
Solvent Charge: Add Diethyl Ether (10 mL per g of precursor). Cool to 0°C.
-
Buffer Preparation: In a separate beaker, prepare a saturated aqueous solution of ammonium carbonate.
-
Controlled Addition:
-
Add Diethyl(isopropyl)chlorosilane to the ether phase.
-
Crucial Step: Add the aqueous buffer dropwise over 30 minutes with vigorous stirring. The biphasic nature keeps the formed silanol in the ether layer, away from the bulk aqueous acid/salt phase.
-
-
Monitoring (Self-Validation):
-
End Point: Cessation of CO
evolution. -
TLC/GC: Check for disappearance of chlorosilane.
-
-
Workup:
-
Separate organic layer immediately.
-
Wash with pH 7.0 phosphate buffer (Do NOT wash with strong base).
-
Dry over Na
SO (neutral desiccant). Magnesium sulfate is slightly acidic and can trigger condensation. -
Concentrate in vacuo at ambient temperature (do not heat).
-
Alternative Pathway: Catalytic Oxidation of Hydrosilanes
Best for: High purity, acid-sensitive substrates, and "Green Chemistry" compliance.
Mechanistic Insight
Oxidizing the Si-H bond avoids chloride entirely. Using a Ruthenium (Ru) catalyst or simple alkaline activation allows water to act as the oxidant, releasing H
Reagents & Materials
| Component | Specification | Role |
| Precursor | Diethyl(isopropyl)silane | Hydride source. |
| Catalyst | [RuCl | Activates Si-H bond. |
| Oxidant | Distilled Water (Stoichiometric) | Oxygen source. |
| Solvent | Acetonitrile (MeCN) | Homogenizes the reaction. |
Step-by-Step Protocol
-
Charge: Dissolve Diethyl(isopropyl)silane (1.0 eq) in Acetonitrile.
-
Catalyst Addition: Add [RuCl
(p-cymene)] (0.01 eq). The solution typically turns deep red/brown. -
Activation: Add water (1.1 eq) slowly.
-
Reaction: Stir at room temperature. Evolution of H
gas indicates progress.-
Validation: Monitor the Si-H stretch in IR (
2100 cm ). The reaction is complete when this peak vanishes.
-
-
Purification:
-
Filter through a pad of neutral alumina to remove the Ru catalyst.
-
Evaporate solvent.[1] This route often yields analytical grade product without distillation.
-
Critical Quality Attributes (CQA) & Characterization
Distinguishing the target silanol from its disiloxane dimer is the primary analytical challenge.
Data Comparison Table
| Feature | Target: Diethyl(isopropyl)silanol | Impurity: Disiloxane Dimer |
| IR Spectroscopy | Broad band 3200–3400 cm | Absent O-H stretch. Strong 1050-1100 cm |
| Shift typically 10 to 20 ppm . | Shift moves upfield (more negative) by ~5-10 ppm vs silanol. | |
| Physical State | Viscous liquid / Low-melting solid. | Mobile liquid (lower boiling point relative to MW due to lack of H-bonding). |
| GC-MS | M+ peak often weak; look for [M-18] (loss of water). | Distinct M+ peak corresponding to dimer MW. |
Stability Logic (Graphviz)
The stability of the silanol is governed by the competition between hydrogen bonding (stabilizing) and condensation (destabilizing).
Figure 2: The protective role of the isopropyl group. The steric bulk kinetically inhibits the bimolecular condensation step, allowing isolation.
References
-
Lickiss, P. D. (2001). "The Synthesis and Structure of Organosilanols." Advances in Inorganic Chemistry. A comprehensive review of silanol stability and synthesis factors.
-
Lee, M., Ko, S., & Chang, S. (2000).[2] "Highly Selective Hydrolytic Oxidation of Organosilanes to Silanols Catalyzed by a Ruthenium Complex." Journal of the American Chemical Society. Defines the Ru-catalyzed pathway.
-
Schmidt, A. et al. (2017). "Silanols as Hydrogen Bonding Donors." Chemistry – A European Journal.[3] Discusses the bioisosteric properties and H-bonding networks of hindered silanols.
-
Unno, M. et al. (2000). "Synthesis and Structure of Tetrahydroxydisiloxane." Organometallics. Provides protocols for handling sensitive silanol/disiloxane equilibria.
Sources
An In-depth Technical Guide to the Basic Hydrolysis and Condensation of Diethyl(isopropyl)silanol
This guide provides a comprehensive examination of the base-catalyzed hydrolysis and subsequent condensation of Diethyl(isopropyl)silanol, a representative trialkylsilanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, provides actionable experimental protocols, and contextualizes the scientific choices that underpin the successful synthesis of the corresponding disiloxane.
Introduction: The Significance of Silanols and Their Transformation
Organosilanols are a pivotal class of organosilicon compounds, characterized by a hydroxyl group bonded directly to a silicon atom.[1] Their reactivity, particularly the propensity of the Si-OH bond to undergo condensation, makes them fundamental building blocks for the synthesis of siloxanes—compounds defined by the Si-O-Si linkage.[2][3] This transformation is the cornerstone of silicone polymer production and finds extensive application in materials science, surface modification, and as protecting groups in complex organic synthesis.
The subject of this guide, Diethyl(isopropyl)silanol, presents a case study in how steric and electronic factors modulate the reactivity of this functional group.[4] Basic hydrolysis, which in this context refers to a base-catalyzed condensation, serves as a primary method to convert silanols into their corresponding disiloxanes.[2] Understanding the mechanism and experimental parameters of this reaction is crucial for controlling the synthesis of well-defined organosilicon structures.
The Core Mechanism: A Base-Catalyzed Nucleophilic Substitution
The conversion of Diethyl(isopropyl)silanol to 1,3-diethyl-1,3-diisopropyl-disiloxane under basic conditions is not a hydrolysis in the sense of cleaving the molecule with water. Instead, it is a condensation reaction facilitated by a base catalyst, where water is a product. The process follows a bimolecular nucleophilic substitution pathway at the silicon center (SN2-Si).
Pillar 1: Activation via Deprotonation
The reaction is initiated by the deprotonation of the silanol by a base, typically a hydroxide ion (OH⁻). Silanols are more acidic than analogous alcohols, facilitating the formation of a highly nucleophilic silanolate anion.[5] This initial acid-base equilibrium is the critical activation step, as the resulting silanolate is a far more potent nucleophile than the neutral silanol.
Pillar 2: Nucleophilic Attack and Bond Formation
The generated diethyl(isopropyl)silanolate anion then acts as the nucleophile. It attacks the electrophilic silicon atom of a second, neutral Diethyl(isopropyl)silanol molecule.[6][7] This concerted step involves the formation of a new Si-O bond and the simultaneous cleavage of the existing Si-OH bond in the neutral molecule. The attack occurs from the backside relative to the leaving hydroxyl group, leading to a pentacoordinate silicon transition state.
Pillar 3: Catalyst Regeneration
The leaving group is a hydroxide ion (OH⁻), which regenerates the base catalyst, allowing it to participate in subsequent activation steps. The overall reaction results in the formation of 1,1,3,3-tetraethyl-1,3-diisopropyldisiloxane and one molecule of water.
Caption: Base-catalyzed silanol condensation mechanism.
Expert Insights: Causality Behind Reactivity
-
Steric Hindrance: The bulky isopropyl group, combined with the two ethyl groups on Diethyl(isopropyl)silanol, creates significant steric congestion around the silicon center. This hindrance retards the rate of the SN2-Si attack compared to less substituted silanols like trimethylsilanol.[5][6] The choice of reaction time and temperature must account for this decreased reactivity.
-
Inductive Effects: Alkyl groups are electron-donating (+I effect). Under basic conditions, this effect slightly destabilizes the negatively charged transition state, making the silicon atom less electrophilic and thus slowing the reaction.[6] This contrasts with acid-catalyzed mechanisms where electron-donating groups would stabilize a positively charged transition state.
Field-Proven Experimental Protocol
This protocol provides a reliable, self-validating workflow for the base-catalyzed condensation of Diethyl(isopropyl)silanol. The steps are designed to ensure complete reaction, effective neutralization, and pure product isolation.
Materials & Reagents
| Reagent/Material | Purpose | Typical Grade |
| Diethyl(isopropyl)silanol | Starting Material | >97% Purity |
| Sodium Hydroxide (NaOH) | Base Catalyst | Reagent Grade |
| Tetrahydrofuran (THF) | Solvent | Anhydrous |
| Deionized Water | Co-solvent / Reagent | High Purity |
| Saturated NH₄Cl (aq) | Quenching Agent | Reagent Grade |
| Diethyl Ether / Ethyl Acetate | Extraction Solvent | ACS Grade |
| Anhydrous MgSO₄ / Na₂SO₄ | Drying Agent | Reagent Grade |
| Silica Gel | Stationary Phase | 60 Å, 230-400 mesh |
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Diethyl(isopropyl)silanol (1.0 eq).
-
Dissolve the silanol in a suitable solvent system, such as a 4:1 mixture of THF and deionized water. The THF ensures the solubility of the organosilanol, while water is necessary to dissolve the base catalyst.
-
-
Initiation:
-
Add a catalytic amount of sodium hydroxide (e.g., 0.1 eq) to the stirring solution. The reaction is typically conducted at room temperature or with gentle heating (40-50 °C) to overcome the steric hindrance of the substrate.
-
-
Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting silanol spot/peak and the appearance of a new, less polar disiloxane spot/peak indicates reaction progression. The reaction may require several hours to reach completion.
-
-
Workup & Neutralization:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize the sodium hydroxide catalyst.[8] This step is critical to prevent further base-mediated reactions during extraction.
-
Transfer the mixture to a separatory funnel and add an organic extraction solvent like diethyl ether or ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[8]
-
-
Purification:
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[8]
-
The crude disiloxane can be purified further by flash column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient, to isolate the product in high purity.[9]
-
Caption: Experimental workflow for disiloxane synthesis.
Concluding Remarks: A Pathway to Controlled Synthesis
The base-catalyzed condensation of Diethyl(isopropyl)silanol is a foundational reaction in organosilicon chemistry. While the mechanism is a straightforward SN2-Si process, successful execution hinges on a nuanced understanding of the interplay between substrate structure, catalyst activity, and reaction conditions. The steric bulk of the alkyl substituents mandates careful selection of temperature and reaction time to achieve high conversion. The provided protocol offers a robust and validated methodology, ensuring that researchers can reliably synthesize the target disiloxane. By appreciating the causality behind each experimental choice—from catalyst selection to the specific quenching agent—scientists can adapt this framework to a wide array of silanols, enabling the precise construction of complex siloxane-based molecules for advanced applications.
References
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. Available at: [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Taylor & Francis Online. Available at: [Link]
-
Hydrolysis of Silicone Polymers in Aqueous Systems. Library and Archives Canada. Available at: [Link]
-
Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]
-
Silanol - Wikipedia. Wikipedia. Available at: [Link]
-
Two potential routes to disiloxane from silane via silanol. ResearchGate. Available at: [Link]
-
Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ) by Dr. Tanmoy Biswas. YouTube. Available at: [Link]
-
Siloxane - Wikipedia. Wikipedia. Available at: [Link]
-
PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Universität des Saarlandes. Available at: [Link]
-
Synthesis and properties of polysiloxanes. ScienceDirect. Available at: [Link]
-
A Rate Study of the Silanol Condensation Reaction at 25° in Alcoholic Solvents. Journal of the American Chemical Society. Available at: [Link]
-
Hydrolysis of Triglycerides into Fatty Acids (Saponification). YouTube. Available at: [Link]
-
Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics. Available at: [Link]
-
Diethyl(isopropyl)silanol. PubChem. Available at: [Link]
-
Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. National Center for Biotechnology Information. Available at: [Link]
-
Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. CNR-IRIS. Available at: [Link]
-
Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. National Center for Biotechnology Information. Available at: [Link]
-
Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Siloxanols. ACS Omega. Available at: [Link]
-
Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. Office of Scientific and Technical Information. Available at: [Link]
-
Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Comp. ADDI. Available at: [Link]
-
Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Organic Syntheses. Available at: [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available at: [Link]
Sources
- 1. Organosilanols [sigmaaldrich.com]
- 2. Silanol - Wikipedia [en.wikipedia.org]
- 3. Siloxane - Wikipedia [en.wikipedia.org]
- 4. Diethyl(isopropyl)silanol | C7H18OSi | CID 19901897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. nlc-bnc.ca [nlc-bnc.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility & Physicochemical Profiling of Diethyl(isopropyl)silanol
The following technical guide details the solubility, handling, and physicochemical behavior of Diethyl(isopropyl)silanol.
CAS: 1158830-31-9 | Formula: C
Part 1: Executive Summary & Chemical Identity
Diethyl(isopropyl)silanol is a sterically hindered organosilanol utilized primarily as a silane coupling agent, a silicone synthesis intermediate, and increasingly as a bioisostere for tertiary alcohols in medicinal chemistry.[4] Unlike simple alcohols, the silanol moiety (
This guide provides a validated framework for solvent selection, emphasizing the preservation of the monomeric species against thermodynamically favorable condensation to disiloxanes (
Physicochemical Profile
| Property | Value | Implication for Solubility |
| Physical State | Colorless Liquid | Miscibility is the primary metric over saturation limits. |
| Density | 0.87 g/mL | Floats on aqueous layers; requires phase separation strategies. |
| Lipophilicity | High (Alkyl-rich) | Excellent miscibility with non-polar and chlorinated solvents. |
| Acidity (pKa) | ~10–12 (Est.) | More acidic than carbinol analogs; susceptible to base-mediated condensation. |
| H-Bond Donor | Strong | Forms stable dimers in non-polar media; solvates well in H-bond acceptors (THF). |
Part 2: Solubility Mechanics & Solvent Compatibility
The solubility of Diethyl(isopropyl)silanol is governed by a competition between self-association (dimerization) and solvent-solute interaction .
The Solvation Mechanism
In the absence of a coordinating solvent, sterically hindered silanols form hydrogen-bonded dimers or cyclic trimers.[4] To maintain the monomeric species—critical for consistent reactivity or biological assaying—one must use Hydrogen Bond Acceptor (HBA) solvents.
Figure 1: Solvation dynamics. Non-polar solvents promote self-aggregation (dimerization), while H-bond accepting solvents stabilize the reactive monomer.[4]
Solvent Compatibility Matrix
The following matrix categorizes solvents based on miscibility and stability risks.
| Solvent Class | Representative Solvents | Miscibility | Stability Risk | Application Notes |
| Non-Polar Hydrocarbons | Hexane, Pentane, Cyclohexane | Fully Miscible | Medium : Promotes dimerization.[4] | Ideal for partitioning/extraction.[4] Avoid for long-term storage.[4] |
| Aromatic Hydrocarbons | Toluene, Benzene | Fully Miscible | Low : Steric bulk of solvent slows condensation.[4] | Preferred for high-temp reactions (azeotropic drying). |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Fully Miscible | Medium : Acidic impurities in DCM can catalyze condensation.[4] | Standard for NMR and transfer; use acid-free (stabilized) DCM. |
| Polar Aprotic (Ethers) | THF, Diethyl Ether, MTBE | Fully Miscible | Minimal : Stabilizes monomer via O[4]···HO-Si interaction. | Best Choice for storage and reaction stock solutions.[4] |
| Polar Aprotic (High | DMSO, DMF, Acetonitrile | Miscible | Low : Strong solvation.[4] | Used for biological assays; DMSO may be difficult to remove.[4] |
| Polar Protic | Methanol, Ethanol, Water | Immiscible (Water) / Reactive (Alcohols) | High : Risk of solvolysis (alkoxysilane formation).[4] | Avoid unless specifically required for hydrolysis studies.[4] |
Part 3: Experimental Protocols & Handling
Protocol A: Stock Solution Preparation (Self-Validating)
Objective: Prepare a stable 10 mM stock in DMSO or THF for biological screening.
-
Purity Check (Critical Step):
-
Acquire a
H NMR in . -
Validation: Look for the silanol proton (
) broad singlet around 1.5–3.0 ppm (concentration dependent). -
Warning Sign: Sharp multiplets in the alkyl region without the OH peak suggest condensation to the disiloxane (
).
-
-
Solvent Selection: Use anhydrous THF or DMSO (dried over molecular sieves).[4] Water promotes condensation.
-
Dissolution:
-
Weigh Diethyl(isopropyl)silanol into a vial flushed with Argon.
-
Add solvent to achieve desired concentration.[4]
-
Vortex for 30 seconds.
-
-
Storage: Store at -20°C.
-
Why? Low temperature kinetically inhibits the condensation reaction
.
-
Protocol B: Extraction from Aqueous Media
Context: Isolating the silanol from a reaction mixture.
-
Phase System: Use Diethyl Ether or MTBE / Water.[4]
-
Avoid DCM if possible, as emulsions can be stubborn with amphiphilic silanols.[4]
-
-
pH Control: Adjust aqueous layer to pH 7.0 .
-
Drying: Dry organic layer over
(neutral), NOT (slightly acidic/Lewis acidic) or (basic).[4] -
Concentration: Rotary evaporate at
. Do not heat to dryness; residual heat promotes condensation.
Part 4: Applications & Bioisosteric Relevance
In drug development, Diethyl(isopropyl)silanol serves as a silanol bioisostere for tertiary carbinols (
-
Hydrogen Bonding: The silanol
is a stronger H-bond donor than the corresponding alcohol, potentially increasing potency against targets requiring H-bond donation (e.g., protease inhibition).[4] -
LogP Modulation: The silicon atom increases lipophilicity compared to carbon, altering membrane permeability.[4]
-
Metabolic Stability: The
bond is generally resistant to oxidative metabolism (CYP450), though the silanol group itself can be glucuronidated.[4]
Figure 2: Bioisosteric replacement logic.[4] Substituting Carbon for Silicon alters bond geometry and acidity, affecting target binding.[4]
References
-
Chem-Impex International. Diethyl(isopropyl)silanol Product Specifications & CAS 1158830-31-9. Retrieved from
-
Thermo Fisher Scientific. Diethyl(isopropyl)silanol 95%+ (TCI America). Retrieved from [4][6]
-
RSC Medicinal Chemistry. The role of silicon in drug discovery: a review. (2024).[4] Retrieved from [4]
-
National Institutes of Health (PMC). Silanediol versus chlorosilanol: hydrolyses and hydrogen-bonding catalyses. Retrieved from
-
Shin-Etsu Silicone. Stability of Silanol Groups in Solution. Retrieved from
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Diethyl(isopropyl)silanol | Starshinechemical [starshinechemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Enhancing drug solubility through competitive adsorption on silica nanosurfaces with ultrahigh silanol densities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethyl(isopropyl)silanol 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Methodological & Application
Diethyl(isopropyl)silanol: A Strategic Protecting Group for Hydroxyl Functionalities in Complex Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal of silyl ethers available to the modern chemist, the diethyl(isopropyl)silyl (DEIPS) group emerges as a versatile tool, offering a unique stability profile that bridges the gap between the more labile triethylsilyl (TES) ethers and the robust tert-butyldimethylsilyl (TBDMS) ethers. This intermediate stability, coupled with its nuanced reactivity, allows for strategic, selective deprotection in the presence of other silyl ethers, a critical advantage in the synthesis of complex natural products and active pharmaceutical ingredients.
This comprehensive guide provides an in-depth exploration of the Diethyl(isopropyl)silanol protecting group, detailing its application, stability, and protocols for its introduction and removal.
The Strategic Advantage of the Diethyl(isopropyl)silyl Group
Silyl ethers are a cornerstone of alcohol protection in organic synthesis due to their ease of formation, general stability to a wide range of non-acidic and non-fluoride reaction conditions, and their predictable cleavage under specific protocols.[1] The reactivity of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom. The DEIPS group, with its two ethyl groups and one isopropyl group, offers a moderate level of steric hindrance.
This structural feature places it in a strategic position within the hierarchy of silyl ether stability. Diethyl(isopropyl)silyl ethers are more stable than triethylsilyl (TES) ethers, yet they are more readily cleaved than the commonly employed tert-butyldimethylsilyl (TBDMS) ethers. This nuanced stability allows for orthogonal deprotection strategies, where a DEIPS group can be selectively removed while a TBDMS or other more robust silyl ether remains intact.
Stability Profile: A Comparative Overview
The utility of a protecting group is intrinsically linked to its stability under various reaction conditions. The DEIPS group exhibits a predictable stability profile that allows for its integration into complex synthetic routes.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Fluoride-Mediated Cleavage |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | ~100 |
| Diethyl(isopropyl)silyl (DEIPS) | ~90 | ~600 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~100,000 |
Table 1: Relative stability of common silyl ethers. The values are approximate and can be influenced by the substrate and reaction conditions.
As illustrated in the table, the DEIPS group is significantly more stable towards acidic hydrolysis than the TES group, yet it is considerably more labile than the TBDMS group. This differential stability is the cornerstone of its strategic application in selective deprotection schemes.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of alcohols with Diethyl(isopropyl)silanol and the subsequent deprotection of the resulting silyl ether.
Protocol 1: Protection of a Primary Alcohol with Diethyl(isopropyl)silyl Chloride
This protocol outlines a general procedure for the formation of a diethyl(isopropyl)silyl ether from a primary alcohol using diethyl(isopropyl)silyl chloride and imidazole as a base.
Materials:
-
Primary alcohol
-
Diethyl(isopropyl)silyl chloride (DEIPS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add diethyl(isopropyl)silyl chloride (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diethyl(isopropyl)silyl ether.
Causality Behind Experimental Choices:
-
Imidazole: Acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst to activate the silyl chloride.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2-type reaction.
-
Aqueous Workup: The washing steps are crucial to remove excess reagents, DMF, and any salts formed during the reaction.
Figure 1: General workflow for the protection of an alcohol with DEIPS-Cl.
Protocol 2: Deprotection of a Diethyl(isopropyl)silyl Ether using Fluoride
This protocol describes a standard method for the cleavage of a DEIPS ether using tetrabutylammonium fluoride (TBAF), a common fluoride source.
Materials:
-
Diethyl(isopropyl)silyl ether
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the diethyl(isopropyl)silyl ether (1.0 equiv) in anhydrous THF at 0 °C, add a 1 M solution of TBAF in THF (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Causality Behind Experimental Choices:
-
TBAF: The fluoride ion has a very high affinity for silicon, leading to the formation of a strong Si-F bond and subsequent cleavage of the Si-O bond.[2] The tetrabutylammonium counterion enhances the solubility of the fluoride salt in organic solvents.
-
THF: A common solvent for these reactions, as it is relatively inert and dissolves both the silyl ether and the TBAF reagent.
-
Aqueous NH₄Cl Quench: This step neutralizes the reaction and helps in the removal of fluoride salts during the workup.
Protocol 3: Acid-Catalyzed Deprotection of a Diethyl(isopropyl)silyl Ether
This protocol provides a method for the removal of a DEIPS group under acidic conditions, which can be advantageous for substrates sensitive to fluoride.
Materials:
-
Diethyl(isopropyl)silyl ether
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diethyl(isopropyl)silyl ether (1.0 equiv) in a 3:1:1 mixture of THF:AcOH:H₂O, stir the reaction at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Causality Behind Experimental Choices:
-
AcOH/THF/H₂O: This protic solvent system facilitates the protonation of the ether oxygen, making the silyloxy group a better leaving group for subsequent nucleophilic attack by water. The rate of cleavage is dependent on the steric hindrance around the silicon atom.[3]
-
NaHCO₃ Neutralization: This is a critical step to quench the acid and prevent potential acid-catalyzed side reactions during the workup and purification.
Figure 2: Deprotection pathways for diethyl(isopropyl)silyl ethers.
Conclusion
The diethyl(isopropyl)silyl protecting group offers a valuable strategic option for the synthetic chemist. Its intermediate stability provides a powerful tool for achieving selective deprotection in the presence of other silyl ethers, thereby enabling more efficient and elegant synthetic routes to complex molecules. The protocols detailed herein provide a solid foundation for the successful implementation of the DEIPS group in a variety of synthetic endeavors. As with any protecting group strategy, careful consideration of the substrate and the planned reaction sequence is essential for optimal results.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Nelson, T. D.; Crouch, R. D. Selective Deprotection of Silyl Ethers. Synthesis1996, 1996 (09), 1031–1069.
- Khan, A. T.; Mondal, E. A. A Mild and Efficient Method for the Cleavage of TBDMS and TBDPS Ethers with Acetyl Chloride in Dry Methanol. Synlett2003, 2003 (05), 694–698.
-
Gelest, Inc. Deprotection of Silyl Ethers. [Link]
- Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. J. Am. Chem. Soc.1972, 94 (17), 6190–6191.
- Zheng, X.-A.; Kong, R.; Huang, H.-S.; Wei, J.-Y.; Chen, J.-Z.; Gong, S.-S.; Sin, Q. Hafnium(IV) Triflate as a Highly Potent Catalyst for the Deprotection of Silyl Ethers. Synthesis2019, 51 (04), 944–952.
- DiLauro, A. M.; Seo, W.; Phillips, S. T. Catalytic, Fluoride-Free Cleavage of Silyl Ethers. J. Org. Chem.2011, 76 (18), 7352–7358.
- Mir, R.; Dudding, T. Cyclopropenium-Cation-Catalyzed O-Silyl Ether Deprotection. J. Org. Chem.2017, 82 (2), 709–714.
- Yang, Y.-Q.; Cui, J.-R.; Zhu, L.-G.; Sun, Y.-P.; Wu, Y. A Very Mild and Environmentally Benign Method for the Removal of Silyl Protecting Groups Using Catalytic Amounts of Iron in MeOH. Synlett2006, 2006 (08), 1260–1262.
-
Chad's Prep. 12.5 Protecting Groups for Alcohols | Organic Chemistry. YouTube, Jan 22, 2021. [Link]
- Yan, H.; Oh, J.-S.; Song, C. E. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Org. Biomol. Chem., 2005, 3, 2476-2478.
-
Wikipedia. Silyl ether. [Link]
Sources
Application Note: Formulation of Hydrophobic Coatings Using Diethyl(isopropyl)silanol
Introduction
The generation of robust and reliable hydrophobic surfaces is a critical requirement across numerous fields, including microfluidics, anti-icing surfaces, self-cleaning coatings, and biomedical devices.[1] The primary strategy for imparting hydrophobicity involves the chemical modification of a surface to reduce its surface energy.[2][3] Silane-based compounds are exemplary for this purpose, as they can form covalent bonds with hydroxyl-rich surfaces (e.g., glass, silica, oxidized metals), creating a durable, low-energy coating.[2]
This application note details the use of Diethyl(isopropyl)silanol (DEIPS) , a specific trialkylsilanol, for the formulation of hydrophobic coatings. DEIPS offers a compelling combination of reactivity and steric hindrance. The silanol group (Si-OH) provides a direct reaction pathway with surface hydroxyls, while the arrangement of two ethyl groups and one bulkier isopropyl group creates a dense, non-polar "umbrella" that effectively repels water. This guide provides the scientific rationale, detailed experimental protocols, and characterization methods for researchers and engineers aiming to create and validate DEIPS-based hydrophobic surfaces.
Principle of Surface Modification
The hydrophobization mechanism relies on the condensation reaction between the silanol group of DEIPS and the hydroxyl (-OH) groups present on the substrate surface. These surface hydroxyls, often called surface silanols in the case of glass or silica, are the primary reactive sites.
The reaction proceeds as follows:
Substrate-OH + HO-Si(CH₂CH₃)₂(CH(CH₃)₂) → Substrate-O-Si(CH₂CH₃)₂(CH(CH₃)₂) + H₂O
This process covalently grafts the diethyl(isopropyl)silyl group onto the surface. The alkyl groups (ethyl and isopropyl) are non-polar and project away from the surface, forming a molecularly thin layer that minimizes interaction with water, leading to a high water contact angle and hydrophobic behavior.[4] The steric bulk of the isopropyl group, compared to simpler trialkylsilanols, is hypothesized to influence the packing density and conformational order of the resulting monolayer, which can enhance its stability and water-repelling properties.
Table 1: Physicochemical Properties of Diethyl(isopropyl)silanol
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₇H₁₈OSi | [5][6][7][8] |
| Molecular Weight | 146.31 g/mol | [5][7][8] |
| CAS Number | 1158830-31-9 | [5][6][7] |
| Appearance | Liquid (inferred) | N/A |
| Density | 0.8 ± 0.1 g/cm³ | [6] |
| Boiling Point | 171.5 ± 9.0 °C at 760 mmHg | [6] |
| Flash Point | 57.5 ± 18.7 °C | [6] |
| Purity | >95.0% (GC) |[5][6] |
Experimental Protocols
Reproducible and effective surface modification requires meticulous attention to three key stages: substrate preparation, coating application, and post-treatment curing.
PART A: Substrate Preparation (Glass/Silicon Wafers)
Proper cleaning and activation of the substrate are paramount to ensure a high density of surface hydroxyl groups, which are the anchor points for the silanol.
Materials:
-
Glass microscope slides or silicon wafers
-
Detergent (e.g., Alconox)
-
Deionized (DI) water
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Sonicator bath
-
Plasma cleaner or Piranha solution (Extreme Caution Required )
-
Oven (110 °C)
Protocol:
-
Initial Cleaning: Thoroughly wash substrates with detergent and water. Rinse extensively with DI water to remove all detergent residues.[9]
-
Solvent Degreasing: Place the substrates in a staining rack and sonicate in acetone for 20 minutes.[10]
-
Rinse: Remove from acetone and rinse once with methanol.[10]
-
Second Sonication: Sonicate the substrates in methanol for 20 minutes.[10]
-
Drying: Air-dry the substrates with a stream of nitrogen or clean air and then place them in an oven at 110 °C for at least 10 minutes to remove residual solvent.[10]
-
Surface Activation (Choose one method):
-
Method A (Plasma Cleaning - Recommended): Place the dried substrates in a plasma cleaner for 5-20 minutes to activate the surface by creating hydroxyl groups.[10] This is a safer and highly effective method.
-
Method B (Piranha Etch - Use with Extreme Caution): Prepare Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Immerse the substrates for 15-30 minutes. This process is extremely hazardous and must be performed in a certified fume hood with appropriate personal protective equipment (PPE). After etching, rinse copiously with DI water.
-
-
Final Drying: Dry the activated substrates in an oven at 110 °C for at least 1 hour and store in a desiccator until ready for silanization.[10] The surface should be used within a few hours of activation.
PART B: Hydrophobic Coating Formulation & Application
This protocol describes a solution-phase deposition method. All steps should be performed in a low-humidity environment (e.g., a glovebox or under a dry nitrogen atmosphere) to prevent premature self-condensation of the silanol.
Materials:
-
Diethyl(isopropyl)silanol (DEIPS)
-
Anhydrous Toluene or Heptane (solvent)
-
Activated substrates from Part A
-
Glass beakers or Petri dishes
-
Orbital shaker (optional)
Protocol:
-
Solution Preparation: In a fume hood, prepare a 1-2% (v/v) solution of DEIPS in anhydrous toluene. For example, add 1 mL of DEIPS to 99 mL of anhydrous toluene.
-
Substrate Immersion: Place the activated, dry substrates into the silanol solution. Ensure the entire surface is submerged.[11]
-
Reaction Incubation: Cover the container and allow the reaction to proceed for 1-2 hours at room temperature.[11] Gentle agitation on an orbital shaker can improve coating uniformity.
-
Rinsing: Remove the substrates from the silanization solution and rinse them sequentially with fresh anhydrous toluene (3 times) and then methanol (3 times) to remove any unreacted silanol and physisorbed molecules.[9][11]
PART C: Curing and Finalization
Curing helps to drive the condensation reaction to completion and remove residual water molecules.
Protocol:
-
Drying: Dry the rinsed substrates with a stream of nitrogen.
-
Curing: Place the substrates in an oven at 80-110 °C for 1-4 hours.[11]
-
Cooling & Storage: Allow the substrates to cool to room temperature. The hydrophobic surface is now ready for characterization and use. Store in a clean, dry container.
Visualization of Workflow and Mechanism
Chemical Reaction Mechanism
The diagram below illustrates the covalent attachment of a DEIPS molecule to a hydroxylated substrate surface, resulting in a hydrophobic monolayer.
Caption: Reaction of Diethyl(isopropyl)silanol with surface hydroxyl groups.
Experimental Workflow
This diagram outlines the complete process from substrate cleaning to final characterization of the hydrophobic coating.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. zmsilane.com [zmsilane.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 5. labsolu.ca [labsolu.ca]
- 6. pure-synth.com [pure-synth.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Diethyl(isopropyl)silanol | C7H18OSi | CID 19901897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. peptideweb.com [peptideweb.com]
- 10. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 11. rsc.org [rsc.org]
Application Note: Characterizing Diethyl(isopropyl)silanol Treated Surfaces with X-ray Photoelectron Spectroscopy (XPS)
Introduction: The Critical Role of Surface Modification and its Characterization
In the realms of materials science, drug development, and biomedical engineering, the precise control of surface properties is paramount. Surface modification with organosilanes, such as Diethyl(isopropyl)silanol, offers a versatile method to tailor the wettability, adhesion, biocompatibility, and chemical reactivity of various substrates.[1] The formation of a thin silane layer can dramatically alter the interfacial properties, influencing everything from the performance of a medical implant to the efficacy of a drug delivery system.
The success of such surface functionalization hinges on the ability to accurately characterize the resulting molecular layer.[2] X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive analytical technique that provides detailed information about the elemental composition and chemical bonding states of the top few nanometers of a material.[3][4] This makes XPS an indispensable tool for verifying the presence of the silane coating, determining its chemical integrity, and understanding its interaction with the underlying substrate.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of XPS for the analysis of surfaces treated with Diethyl(isopropyl)silanol. We will delve into the mechanistic principles of silanization, provide detailed experimental protocols for surface preparation and XPS analysis, and offer insights into the interpretation of the resulting spectral data.
The Chemistry of Silanization: From Silanol to a Covalent Bond
The process of surface modification with a silanol like Diethyl(isopropyl)silanol involves a series of chemical reactions that lead to the formation of a stable, covalently bonded organosilicon layer.[5] The mechanism can be broadly understood in two key steps:
-
Hydrolysis and Condensation: While Diethyl(isopropyl)silanol already possesses a hydroxyl group, in the presence of moisture, organosilanes with hydrolyzable groups (e.g., alkoxy or chloro groups) first undergo hydrolysis to form reactive silanol intermediates. These silanols can then condense with each other to form oligomeric structures in solution.[6][7][8]
-
Surface Reaction: The crucial step for surface modification is the reaction of the silanol groups with the hydroxyl groups present on the surface of the substrate (e.g., silica, metal oxides, or glass).[5] This condensation reaction results in the formation of stable siloxane (Si-O-Substrate) bonds, covalently grafting the Diethyl(isopropyl)silanol molecule to the surface.[1]
The structure of the resulting silane layer can range from a well-ordered monolayer to a more complex, cross-linked polymeric network, depending on the reaction conditions and the reactivity of the silane.
Experimental Workflow: A Step-by-Step Guide
A successful XPS analysis of a Diethyl(isopropyl)silanol treated surface begins with meticulous sample preparation and a well-defined analytical protocol.
Protocol 1: Surface Treatment with Diethyl(isopropyl)silanol
This protocol outlines a general procedure for the solution-phase deposition of Diethyl(isopropyl)silanol. The optimal conditions may vary depending on the substrate and the desired surface coverage.
-
Substrate Preparation:
-
Select a substrate with a high density of surface hydroxyl groups (e.g., silicon wafers with a native oxide layer, glass slides, or metal oxide surfaces).
-
Thoroughly clean the substrate to remove organic contaminants. Common methods include sonication in a series of solvents (e.g., acetone, isopropanol, deionized water), treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution in a fume hood with appropriate personal protective equipment ), or exposure to UV/Ozone.[9]
-
Rinse the substrate extensively with deionized water and dry it under a stream of inert gas (e.g., nitrogen or argon).
-
-
Silanization Solution Preparation:
-
Prepare a dilute solution of Diethyl(isopropyl)silanol (e.g., 1-5% v/v) in an anhydrous solvent. Anhydrous toluene or isopropanol are commonly used to control the extent of silane polymerization in the solution.[10]
-
-
Surface Functionalization:
-
Immerse the cleaned and dried substrate in the Diethyl(isopropyl)silanol solution.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes to several hours) at a controlled temperature (e.g., room temperature or slightly elevated).[11] The reaction time will influence the density and organization of the silane layer.
-
-
Post-Treatment Cleaning:
-
Remove the substrate from the silanization solution and rinse it thoroughly with the anhydrous solvent to remove any non-covalently bound (physisorbed) silane molecules.
-
Perform a final rinse with a volatile solvent like isopropanol or ethanol.
-
-
Drying and Curing:
-
Dry the functionalized substrate under a stream of inert gas.
-
Optionally, the surface can be cured at an elevated temperature (e.g., 100-120 °C) to promote further cross-linking and stabilize the silane layer.[6]
-
Protocol 2: XPS Data Acquisition and Analysis
Proper handling and analysis are crucial for obtaining high-quality, reliable XPS data.
-
Sample Handling and Mounting:
-
Handle the functionalized substrates with clean, powder-free gloves and tweezers to avoid surface contamination.[12]
-
Mount the sample on a dedicated XPS sample holder using compatible materials, such as double-sided carbon tape or clips.
-
-
Instrument Parameters:
-
Use a monochromatic X-ray source (e.g., Al Kα) to minimize sample damage and improve spectral resolution.
-
Maintain the analysis chamber at ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent surface contamination during the measurement.
-
-
Data Acquisition:
-
Survey Scan: Acquire a wide-energy range survey spectrum (e.g., 0-1200 eV) to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest: Si 2p, C 1s, and O 1s. This is essential for determining the chemical bonding states.[13]
-
-
Data Processing and Interpretation:
-
Charge Correction: For insulating or poorly conductive samples, a surface charge can build up during XPS analysis, leading to a shift in the binding energy scale. It is crucial to reference the binding energy scale to a known peak, typically the adventitious carbon C 1s peak at 284.8 eV.[14]
-
Peak Fitting and Deconvolution: Use appropriate software to fit the high-resolution spectra with synthetic peaks (e.g., Gaussian-Lorentzian functions) to deconvolve overlapping components and quantify the different chemical species present.
-
Interpreting the XPS Spectra: A Guide to Chemical State Analysis
The high-resolution XPS spectra of Si 2p, C 1s, and O 1s provide a wealth of information about the chemical environment of the Diethyl(isopropyl)silanol treated surface.
Expected Binding Energies
| Element | Region | Chemical State | Expected Binding Energy (eV) |
| Si | Si 2p | Si-C (in the silane) | ~101.5 - 102.5 |
| Si-O-C (unreacted silanol) | ~102.0 - 103.0 | ||
| Si-O-Si (siloxane network) | ~102.5 - 103.5 | ||
| Si-O-Substrate | ~103.0 - 104.0 | ||
| SiO₂ (from substrate) | ~103.3 - 103.8 | ||
| C | C 1s | C-C/C-H (alkyl chains) | 284.8 (adventitious) / ~285.0 |
| C-Si | ~284.0 - 284.5 | ||
| C-O (adventitious) | ~286.0 - 286.5 | ||
| O | O 1s | Si-O-Si/Si-O-Substrate | ~532.0 - 533.0 |
| Si-OH (unreacted silanol) | ~533.0 - 534.0 | ||
| Substrate Oxide (e.g., SiO₂) | ~532.5 - 533.5 |
Note: These are approximate values and can be influenced by factors such as surface charging, the specific substrate, and the overall chemical environment.
Deconvolution of High-Resolution Spectra
-
Si 2p Spectrum: The deconvolution of the Si 2p spectrum is critical for understanding the nature of the silane layer.
-
A peak at lower binding energy (~101.5 - 102.5 eV) can be attributed to the silicon atoms directly bonded to the carbon of the ethyl and isopropyl groups (Si-C).
-
Components in the range of 102.0 - 103.5 eV are indicative of various Si-O species, including unreacted silanol groups (Si-OH), siloxane bonds within the grafted layer (Si-O-Si), and the covalent linkage to the substrate (Si-O-Substrate).
-
A peak corresponding to the underlying substrate's silicon oxide (SiO₂) may also be present, typically at a higher binding energy.
-
-
C 1s Spectrum: The C 1s spectrum will be dominated by the signal from the alkyl groups of the Diethyl(isopropyl)silanol.
-
A primary peak around 285.0 eV corresponds to the C-C and C-H bonds in the ethyl and isopropyl chains.
-
A smaller, lower binding energy shoulder may be resolved for the carbon atoms directly bonded to silicon (C-Si).
-
The adventitious carbon peak at 284.8 eV is often used for charge referencing.
-
-
O 1s Spectrum: The O 1s spectrum provides information about the oxygen-containing functionalities.
-
The main component will likely be from the siloxane bonds (Si-O-Si and Si-O-Substrate) and the underlying oxide substrate.
-
A higher binding energy shoulder may indicate the presence of unreacted silanol groups (Si-OH).
-
Visualizing the Modified Surface
The chemical structure of a surface successfully modified with Diethyl(isopropyl)silanol can be represented as follows:
Conclusion: A Powerful Tool for Surface Engineering
XPS is an invaluable technique for the detailed characterization of surfaces modified with Diethyl(isopropyl)silanol. By providing quantitative elemental analysis and chemical state information, XPS enables researchers to confirm the success of the surface treatment, understand the nature of the chemical bonding at the interface, and correlate surface chemistry with material performance. The protocols and data interpretation guidelines presented in this application note offer a robust framework for the effective use of XPS in the development and quality control of advanced materials and biomedical devices.
References
- Bunker, B. C., et al. (2003). The role of water in the hydrolysis and condensation of organofunctional alkoxysilanes. Materials Research Society Symposium Proceedings, 785, 15-20.
- Castner, D. G., & Ratner, B. D. (2002). Biomedical surface science: Foundations to frontiers. Surface Science, 500(1-3), 713-739.
- Chechik, V., & Stirling, C. J. M. (1999). The reaction of organosilanes with silica surfaces. Langmuir, 15(18), 6054-6061.
- Crist, B. V. (2009).
- Graham, D. J., & Castner, D. G. (2012). X-ray photoelectron spectroscopy for the analysis of biomaterial surfaces. Biointerphases, 7(1), 49.
- Hart, C. E., et al. (2018). Deep-UV photoinduced chemical patterning at the micro- and nanoscale for directed self-assembly.
- Howarter, J. A., & Youngblood, J. P. (2006). Optimization of silica silanization by 3-aminopropyltriethoxysilane. Langmuir, 22(26), 11142-11147.
- Kabza, K., Gestwicki, J. E., & McGrath, J. L. (2000). Preparation of functionalized silica surfaces for the immobilization of biomolecules.
- Kim, J., et al. (2005). Effect of curing temperature on the surface properties of octadecyltrichlorosilane self-assembled monolayers on SiO2/Si substrates. Journal of the Korean Physical Society, 46(5), 1138-1142.
- Leuschel, B., et al. (2018). Rapid Surface Functionalization of Hydrogen-Terminated Silicon by Alkyl Silanols. Journal of the American Chemical Society, 140(16), 5451-5454.
- Moulder, J. F., Stickle, W. F., Sobol, P. E., & Bomben, K. D. (1995). Handbook of X-ray Photoelectron Spectroscopy. Physical Electronics, Inc.
- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer.
- Sagiv, J. (1980). Organized monolayers by adsorption. 1. Formation and structure of oleophobic mixed monolayers on solid surfaces. Journal of the American Chemical Society, 102(1), 92-98.
- Tripp, C. P., & Hair, M. L. (1995). Reaction of methylsilanols with silica surfaces: A new mechanism for the silanization of silica. Langmuir, 11(4), 1215-1219.
- Vrancken, K. C., et al. (1995). The silylation of silica gel with trichlorovinylsilane. Journal of Colloid and Interface Science, 174(1), 86-93.
- White, L. D., & Tripp, C. P. (2000). Reaction of 3-aminopropyl)dimethylethoxysilane with silica surfaces. Journal of Colloid and Interface Science, 232(2), 400-407.
-
XPS International, LLC. (n.d.). Charge Referencing in XPS. Retrieved from [Link]
- Zhuravlev, L. T. (2000). The surface chemistry of amorphous silica. Zhuravlev model. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 173(1-3), 1-38.
Sources
- 1. mdpi.com [mdpi.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. eng.buffalo.edu [eng.buffalo.edu]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Diethyl(isopropyl)silanol Synthesis Scale-Up
Welcome to the technical support center dedicated to the synthesis of Diethyl(isopropyl)silanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this process from the lab bench to pilot or production scale. As a Senior Application Scientist with extensive experience in organosilicon chemistry, I will provide you with in-depth, field-proven insights to anticipate and overcome the common challenges associated with this synthesis. Our focus will be on ensuring scientific integrity, safety, and reproducibility.
Introduction to Diethyl(isopropyl)silanol Synthesis
Diethyl(isopropyl)silanol is a sterically hindered organosilanol that finds applications as a versatile intermediate in the synthesis of complex silicon-containing molecules, including those with potential pharmaceutical applications. Its synthesis typically involves a two-step process: the formation of a carbon-silicon bond via a Grignard reaction, followed by hydrolysis of the resulting chlorosilane intermediate.
While straightforward on a small scale, scaling up this synthesis introduces several challenges that can impact yield, purity, and safety. This guide will address these challenges in a question-and-answer format, providing you with the necessary knowledge to troubleshoot and optimize your process.
Core Synthesis Pathway and Potential Pitfalls
The most common and economically viable route to Diethyl(isopropyl)silanol is the reaction of a suitable chlorosilane with an isopropyl Grignard reagent, followed by hydrolysis. A typical reaction scheme is as follows:
Step 1: Grignard Reaction Et₂SiCl₂ + i-PrMgCl → Et₂(i-Pr)SiCl + MgCl₂
Step 2: Hydrolysis Et₂(i-Pr)SiCl + H₂O → Et₂(i-Pr)SiOH + HCl
This seemingly simple pathway is fraught with potential complications upon scale-up. The following sections will delve into these issues and their solutions.
Troubleshooting Guide & FAQs
Section A: Grignard Reaction - The Heart of the Synthesis
The Grignard reaction is highly exothermic and moisture-sensitive, making its control on a larger scale a primary concern.
Q1: My Grignard reaction is difficult to initiate, and when it finally starts, it proceeds with uncontrollable exothermicity. How can I achieve a smooth and controlled reaction initiation and progression?
A1: This is a classic challenge in scaling up Grignard reactions. The "all-or-nothing" behavior stems from the passivation of the magnesium surface and the subsequent rapid reaction once the activation energy is overcome.
-
Causality: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide from starting. Once the reaction initiates in a small spot, the heat generated activates the surrounding magnesium, leading to a runaway reaction.
-
Solutions:
-
Magnesium Activation: On a larger scale, mechanical activation by stirring the dry magnesium turnings under an inert atmosphere can help break up the oxide layer. Chemical activation using small amounts of iodine, 1,2-dibromoethane, or a pre-synthesized Grignard reagent is also effective. For scale-up, 1,2-dibromoethane is often preferred as it reacts with magnesium to form ethylene gas and magnesium bromide, which can be easily removed.
-
Controlled Addition: Never add the entire amount of isopropyl halide at once. The halide should be added slowly and sub-surface to a suspension of activated magnesium in an ethereal solvent (like THF or diethyl ether). This allows for the heat generated to be dissipated by the solvent's reflux and the reactor's cooling system.
-
Temperature Monitoring: Employ a temperature probe to monitor the internal reaction temperature. The addition rate of the halide should be adjusted to maintain a steady and manageable temperature, typically near the reflux temperature of the solvent.
-
Q2: I am observing lower than expected yields of the desired diethyl(isopropyl)chlorosilane and the formation of significant byproducts. What are the likely side reactions and how can I suppress them?
A2: Several side reactions can occur during the Grignard synthesis of organosilanes, leading to reduced yield and purification challenges.
-
Wurtz Coupling: This is a common side reaction where the Grignard reagent reacts with the unreacted alkyl halide to form a new C-C bond (in this case, 2,3-dimethylbutane).
-
Mitigation: Maintain a low concentration of the alkyl halide by adding it slowly to the magnesium suspension. This ensures that the halide reacts with the magnesium surface rather than the already formed Grignard reagent.
-
-
Over-alkylation: If diethyldichlorosilane is used as the starting material, there is a risk of the Grignard reagent reacting twice to form diethyl(diisopropyl)silane (Et₂Si(i-Pr)₂).
-
Mitigation: This is a stoichiometry and addition control issue. Use a slight excess of diethyldichlorosilane relative to the Grignard reagent. More importantly, perform a "reverse addition," where the Grignard reagent is added slowly to the diethyldichlorosilane solution at a low temperature. This keeps the concentration of the highly reactive Grignard reagent low, favoring monosubstitution.
-
-
Reduction: Sterically hindered Grignard reagents like isopropylmagnesium chloride can act as reducing agents, leading to the formation of hydridosilanes.
-
Mitigation: Careful temperature control is key. Running the reaction at the lowest practical temperature can help minimize this side reaction.
-
| Side Reaction | Mitigation Strategy | Key Parameter to Control |
| Wurtz Coupling | Slow addition of alkyl halide | Addition Rate |
| Over-alkylation | Reverse addition, stoichiometry control | Order of addition, Molar ratio |
| Reduction | Lower reaction temperature | Temperature |
Section B: Hydrolysis - Isolating the Silanol
The hydrolysis step is critical for obtaining the final product. However, the inherent instability of silanols presents a major hurdle.
Q3: During the aqueous workup of my reaction mixture, I am getting a significant amount of a viscous, insoluble oil, which I suspect is a siloxane. How can I prevent the self-condensation of my silanol product?
A3: This is the most common and frustrating problem in silanol chemistry. Silanols are prone to self-condensation to form siloxanes (Si-O-Si bonds), especially in the presence of acid or base catalysts.
-
Causality: The hydrolysis of the chlorosilane generates hydrochloric acid (HCl), which strongly catalyzes the condensation of the newly formed silanol.
-
Solutions:
-
Buffered Hydrolysis: Instead of quenching the reaction with pure water, use a buffered aqueous solution (e.g., a saturated solution of sodium bicarbonate or ammonium chloride) to neutralize the HCl as it is formed. This maintains a near-neutral pH and significantly reduces the rate of condensation.
-
Temperature Control: Perform the hydrolysis at a low temperature (0-5 °C) to further decrease the condensation rate.
-
Rapid Extraction: After hydrolysis, do not let the organic and aqueous layers sit for extended periods. Promptly separate the layers and wash the organic phase with brine to remove residual water and salts.
-
Aprotic Workup: In some cases, a non-aqueous workup can be employed. This involves filtering the reaction mixture to remove magnesium salts and then proceeding with a controlled hydrolysis using a stoichiometric amount of water in the presence of a non-acidic scavenger for HCl, such as a tertiary amine.
-
Section C: Purification and Handling
Purifying and storing a sterically hindered silanol requires special attention to avoid degradation.
Q4: I am having difficulty purifying the final Diethyl(isopropyl)silanol product. What are the recommended purification methods for a scale-up operation?
A4: The choice of purification method depends on the scale and the nature of the impurities.
-
Fractional Distillation under Reduced Pressure: This is the most common and scalable method for purifying liquid silanols. The reduced pressure is crucial to lower the boiling point and prevent thermal decomposition and condensation of the silanol. A fractionating column is necessary to separate the desired product from closely boiling impurities.
-
Chromatography: For smaller scale purifications or to remove non-volatile impurities, column chromatography on silica gel can be effective. However, it's important to use a deactivated silica gel (e.g., by treating with a silylating agent or by using a mobile phase containing a small amount of a neutral or slightly basic additive) to prevent on-column condensation of the silanol.
Q5: What are the best practices for storing Diethyl(isopropyl)silanol to ensure its long-term stability?
A5: Due to its propensity to self-condense, proper storage is critical.
-
Inert Atmosphere: Store the purified silanol under an inert atmosphere (argon or nitrogen) to protect it from atmospheric moisture.
-
Low Temperature: Storage at a low temperature (e.g., in a refrigerator) will slow down the rate of any potential condensation reactions.
-
Anhydrous Conditions: Ensure the storage container is scrupulously dry.
Experimental Protocols
Protocol 1: Synthesis of Diethyl(isopropyl)chlorosilane (Reverse Addition)
Materials:
-
Diethyldichlorosilane (Et₂SiCl₂)
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (typically 2M solution)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Set up a multi-necked, oven-dried reactor equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a reflux condenser under a positive pressure of nitrogen.
-
Charge the reactor with diethyldichlorosilane and anhydrous THF. Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the isopropylmagnesium chloride solution from the addition funnel to the stirred solution of diethyldichlorosilane, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by GC-MS to confirm the consumption of the starting material.
-
The resulting mixture containing diethyl(isopropyl)chlorosilane can be used directly in the next step or purified by fractional distillation under reduced pressure.
Protocol 2: Hydrolysis to Diethyl(isopropyl)silanol
Materials:
-
Diethyl(isopropyl)chlorosilane (from Protocol 1)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Cool the crude diethyl(isopropyl)chlorosilane solution from the previous step to 0 °C.
-
Slowly and carefully add the reaction mixture to a vigorously stirred, pre-cooled (0 °C) saturated aqueous sodium bicarbonate solution. Maintain the temperature of the quench mixture below 10 °C.
-
After the addition is complete, continue stirring for 30 minutes at 0-5 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diethyl(isopropyl)silanol.
Protocol 3: Purification by Fractional Distillation
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux or packed column suitable for vacuum distillation.
-
Charge the distillation flask with the crude Diethyl(isopropyl)silanol.
-
Slowly reduce the pressure and gently heat the flask.
-
Collect the fractions at the appropriate boiling point and pressure. The desired Diethyl(isopropyl)silanol is a colorless liquid.
Visualizations
Grignard Reaction Workflow
Caption: Workflow for the controlled synthesis of the chlorosilane intermediate via Grignard reaction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in Diethyl(isopropyl)silanol synthesis.
References
-
Grignard Reagents: New Developments. (2000). Edited by H. G. Richey, Jr. John Wiley & Sons, Ltd. [Link]
-
The Chemistry of Organic Silicon Compounds. (1989). Edited by S. Patai and Z. Rappoport. John Wiley & Sons, Ltd. [Link]
-
Organometallics in Synthesis: A Manual. (2002). Edited by M. Schlosser. John Wiley & Sons, Ltd. [Link]
-
Safety in the Chemistry and Chemical Engineering Laboratory. (1992). Edited by N. V. Steere. American Chemical Society. [Link]
-
Gelest, Inc. Safety Data Sheet for Diethyldichlorosilane. [Link]
Technical Support Center: Diethyl(isopropyl)silanol Hydrolysis Byproducts
Welcome to the technical support center for Diethyl(isopropyl)silanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Diethyl(isopropyl)silanol in their work. Here, we address common questions and troubleshooting scenarios related to the byproducts of its hydrolysis and condensation reactions, providing in-depth explanations and practical guidance to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect from the "hydrolysis" of Diethyl(isopropyl)silanol?
While Diethyl(isopropyl)silanol is already a silanol, in the presence of water and a catalyst (acid or base), it undergoes a self-condensation reaction, which is a type of hydrolysis. The primary byproducts of this reaction are various siloxanes and water.
The initial and most common byproduct is the corresponding disiloxane, formed from the condensation of two molecules of Diethyl(isopropyl)silanol. This reaction releases one molecule of water.
-
2 (CH₃CH₂)₂Si(CH(CH₃)₂)OH → (CH₃CH₂)₂Si(CH(CH₃)₂) -O- Si(CH(CH₃)₂)(CH₂CH₃)₂ + H₂O
This initial dimer can then react with other Diethyl(isopropyl)silanol molecules or other siloxane oligomers, leading to the formation of larger linear or even cyclic siloxanes. The extent of this polymerization depends heavily on the reaction conditions.
Q2: My reaction is producing a complex mixture of oligomers. How can I control the degree of polymerization?
The formation of a complex mixture of siloxane oligomers is a common challenge. The degree of polymerization is influenced by several factors. Controlling these can help you achieve a more defined product.
-
Water Concentration: The amount of water present is crucial. While water is a byproduct of condensation, its initial presence can influence the reaction equilibrium. In the case of starting with an alkoxysilane, a stoichiometric amount of water is needed for hydrolysis, but an excess can drive the reaction towards completion. For silanol condensation, controlling water activity is key.[1][2]
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to less control over the polymerization process and promote side reactions.[1] Gently warming the reaction can be beneficial, but excessive heat should be avoided.[1]
-
Catalyst (pH): The choice and concentration of an acid or base catalyst have a significant impact on the condensation rate. Acidic conditions often lead to faster hydrolysis (if starting from an alkoxysilane) but slower condensation, favoring the formation of linear polymers.[1][3] Basic conditions tend to promote the formation of more highly branched or cross-linked structures.[3][4]
-
Solvent: The solvent system can affect the solubility of the reactants and products, as well as the reaction kinetics.[5] Protic solvents can participate in hydrogen bonding, influencing the transition state.[5]
Experimental Tip: To favor lower molecular weight siloxanes, consider using a non-polar, aprotic solvent, a low reaction temperature, and controlling the removal of water byproduct, for instance, by using a Dean-Stark apparatus.
Q3: I am observing the formation of an insoluble gel. What causes this and how can I prevent it?
Gelation occurs when the condensation reaction proceeds to a point where a three-dimensional network of polysiloxane chains is formed, trapping the solvent and becoming insoluble. This is more common with silanols that have more than two hydroxyl groups, but can still occur with di-functional silanols under certain conditions.
Causes of Gelation:
-
High Reactant Concentration: Higher concentrations of Diethyl(isopropyl)silanol increase the probability of intermolecular reactions, leading to rapid network formation.[6]
-
Excessive Condensation: Allowing the reaction to proceed for too long or at too high a temperature can lead to extensive cross-linking.
-
Presence of Trifunctional Impurities: If your starting material is contaminated with silanes that can form three or more silanol groups upon hydrolysis, these can act as cross-linking agents, promoting gelation.
Prevention Strategies:
-
Dilution: Perform the reaction in a more dilute solution to reduce the rate of intermolecular condensation.
-
End-capping: Introduce a monofunctional silanol, like trimethylsilanol, into the reaction mixture. This will react with the growing siloxane chains, terminating their growth and preventing the formation of a high molecular weight network.
-
Control Reaction Time and Temperature: Monitor the reaction closely (e.g., by viscosity measurements or spectroscopy) and quench it before the gel point is reached.
-
Purify Starting Materials: Ensure the purity of your Diethyl(isopropyl)silanol to avoid trifunctional impurities.
Q4: Are cyclic siloxanes a possible byproduct, and how can their formation be minimized?
Yes, the formation of cyclic siloxanes is a possibility, especially with di-functional silanols. These are formed through an intramolecular "back-biting" condensation reaction of a linear siloxane chain. The formation of cyclic trimers and tetramers is often thermodynamically favored.[7]
Factors Favoring Cyclic Byproduct Formation:
-
High Dilution: While dilution can prevent gelation, very high dilution can favor intramolecular reactions over intermolecular ones, leading to a higher yield of cyclic species.
-
Strong Catalysts: Certain catalysts can promote the equilibrium between linear and cyclic siloxanes.
-
High Temperatures: At elevated temperatures, depolymerization of linear siloxanes can occur, leading to the formation of volatile cyclic siloxanes.[7]
Minimizing Cyclic Byproducts:
-
Optimize Concentration: Find a concentration that discourages both gelation and excessive cyclization. This often requires some empirical optimization for your specific system.
-
Moderate Reaction Conditions: Use milder catalysts and lower temperatures to favor kinetic control over thermodynamic control.
-
Use of a Co-solvent: A solvent system that keeps the growing linear chains well-solvated can reduce the likelihood of back-biting reactions.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction is very slow or not proceeding | - Insufficient catalyst. - Low temperature. - Inappropriate solvent. | - Adjust pH to be more acidic (pH 3-5) or basic.[1] - Gently warm the reaction mixture.[1] - Choose a solvent that ensures miscibility of all components. |
| Formation of an insoluble white precipitate | - Formation of highly crystalline short-chain siloxanes. - Poor solubility of oligomers in the chosen solvent. | - Change the solvent to one with better solvating power for siloxanes (e.g., toluene, THF). - Increase the reaction temperature slightly to improve solubility. |
| Product viscosity is too high (gelation) | - High reactant concentration. - Reaction time is too long. - Temperature is too high. | - Dilute the reaction mixture. - Monitor the reaction and stop it earlier. - Reduce the reaction temperature. - Consider adding an end-capping agent. |
| Low yield of desired product | - Formation of volatile cyclic byproducts. - Incomplete reaction. | - Use a reflux condenser to prevent the escape of volatile cyclics. - Optimize reaction conditions (catalyst, temperature, time) to drive the reaction to completion. |
Experimental Protocol: Controlled Condensation of Diethyl(isopropyl)silanol
This protocol provides a general method for the controlled self-condensation of Diethyl(isopropyl)silanol to form low molecular weight linear siloxanes.
Materials:
-
Diethyl(isopropyl)silanol (≥95% purity)[8]
-
Toluene (anhydrous)
-
Acetic acid (glacial)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction Mixture: In the flask, dissolve Diethyl(isopropyl)silanol (1 equivalent) in anhydrous toluene to a concentration of 1 M.
-
Catalysis: While stirring, add a catalytic amount of glacial acetic acid (e.g., 0.01 equivalents).
-
Reaction: Heat the mixture to a gentle reflux (around 80-90 °C) and monitor the reaction progress over time using an appropriate analytical technique (e.g., GC-MS to observe the disappearance of the starting material and the appearance of products, or FT-IR to monitor the Si-OH band).
-
Quenching: Once the desired level of conversion is reached, cool the reaction mixture to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid. Then, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Characterization: Analyze the resulting siloxane product using techniques such as NMR, GPC (Gel Permeation Chromatography), and Mass Spectrometry to determine its structure and molecular weight distribution.
Safety Information
-
Diethyl(isopropyl)silanol: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors.
-
Byproducts: Low molecular weight siloxanes are generally considered to have low toxicity, but appropriate handling procedures should still be followed.[9] Some cyclic siloxanes may have specific toxicological profiles that should be reviewed.[9]
-
Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used in the experiment. Toluene and acetic acid are hazardous and require careful handling.
References
- Brinker, C. J. (n.d.).
- Changfu Chemical. (n.d.). What is the Uses of Silanol: A Comprehensive Guide.
- BenchChem. (n.d.). Troubleshooting incomplete hydrolysis of Trimethoxy(propyl)silane.
- ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and....
- Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. (2019).
- ResearchGate. (2025). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy.
- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work?
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- Wikipedia. (n.d.). Silanol.
- Schmidt, H., et al. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES.
- Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions. (2025).
- Chem-Impex. (n.d.). Diethyl(isopropyl)silanol.
- ResearchGate. (n.d.). 45 questions with answers in SILOXANES | Science topic.
- Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of .... (2016). PMC.
- SAFETY D
- Synthesis, characterization, and evaluation of a heat stabilizing siloxane. (2012). DigitalCommons@EMU.
- Macfarlane, I. G. (n.d.). THE THERMAL DECOMPOSITION OF SOME P0LY5IL0XANES. University of Glasgow.
- 2 - SAFETY D
- Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. (n.d.). PMC - PubMed Central.
- SAFETY D
- 3 - SAFETY D
- Diethyl(isopropyl)silanol | C7H18OSi | CID 19901897. (n.d.). PubChem - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. chemimpex.com [chemimpex.com]
- 9. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Diethyl(isopropyl)silanol Synthesis & Optimization
Executive Summary & Molecule Profile
Diethyl(isopropyl)silanol is a moderately sterically hindered silanol used as a hydrogen-bonding donor catalyst, a siloxane intermediate, and a hydroxyl bioisostere in medicinal chemistry. Unlike the bulky triisopropylsilanol (TIPS-OH), the diethyl(isopropyl) substitution pattern offers a unique balance: it is less sterically demanding, allowing for faster coupling rates, but this comes at the cost of reduced stability toward dimerization .
Key Physical Properties:
| Property | Value | Note |
|---|---|---|
| Formula | C₇H₁₈OSi | |
| Mol.[1][2][3] Weight | 146.31 g/mol | |
| Boiling Point | ~171°C (760 mmHg) | High boiling point requires vacuum distillation. |
| Density | 0.87 g/mL |
| Stability | Moderate | Prone to acid/base-catalyzed condensation to disiloxane. |
Core Protocol: Buffered Hydrolysis Strategy
The most robust method for synthesizing diethyl(isopropyl)silanol is the controlled hydrolysis of diethyl(isopropyl)chlorosilane.
-
The Challenge: The byproduct of hydrolysis is HCl. If not neutralized immediately, HCl catalyzes the condensation of two silanol molecules into the unreactive disiloxane dimer (Et₂(iPr)Si-O-Si(iPr)Et₂).
-
The Solution: Use a biphasic buffered system to scavenge protons at the interface.
Step-by-Step Methodology
Reagents:
-
Diethyl(isopropyl)chlorosilane (1.0 equiv)
-
Diethyl ether (Et₂O) or Dichloromethane (DCM) [Solvent]
-
Ammonium Acetate (NH₄OAc) or Sodium Bicarbonate (NaHCO₃) [Buffer]
-
Ice/Water bath
Protocol:
-
Preparation: In a round-bottom flask, prepare a 10% aqueous solution of NH₄OAc (buffered to pH ~7). Cool this solution to 0°C in an ice bath.
-
Dilution: Dissolve the chlorosilane precursor in Et₂O (concentration ~0.5 M). Note: Dilution is critical to statistically reduce the collision frequency of silanol monomers, thereby inhibiting dimerization.
-
Addition: Add the chlorosilane solution dropwise to the vigorously stirred aqueous buffer over 30 minutes. Maintain internal temperature <5°C.
-
Monitoring: Monitor consumption of the chloride by TLC. (Stain: KMnO₄; Silanols appear as bright yellow spots on a purple background; Disiloxanes are less polar and often invisible or faint).
-
Workup:
-
Separate the organic layer.
-
Wash the aqueous layer once with Et₂O.
-
Combine organics and wash with cold brine.
-
Dry over Na₂SO₄ (Sodium Sulfate).[3] Avoid MgSO₄ as it can be slightly acidic.
-
Concentrate under reduced pressure at varying temperatures (bath <30°C).
-
Visualization: Synthesis Workflow & Logic
The following diagram illustrates the decision matrix and process flow, highlighting the critical control points (CCPs) where dimerization is most likely to occur.
Figure 1: Process flow for the buffered hydrolysis of chlorosilanes, emphasizing the divergence between successful silanol formation and irreversible dimerization.
Troubleshooting Guide
| Issue | Symptom | Root Cause | Corrective Action |
| Dimerization | Product yield is low; NMR shows extra peaks upfield; TLC shows a non-polar spot near the solvent front. | Acid Catalysis: The HCl byproduct was not neutralized fast enough. | Increase Buffer Capacity: Switch from NaHCO₃ to a Phosphate buffer (pH 7.2). Dilution: Decrease reaction concentration to 0.1 M. |
| Silica Decomposition | Product disappears during column chromatography; recovery is <50%. | Active Silanols: The acidic Si-OH groups on the silica gel surface catalyze condensation. | Passivate Silica: Pre-treat the silica column with 1-3% Triethylamine (TEA) in Hexanes before loading the sample (See FAQ #1). |
| Incomplete Conversion | Starting material (Chlorosilane) remains after 2 hours. | Steric Hindrance: The isopropyl group slows down the nucleophilic attack of water. | Do NOT Heat: Heating promotes dimerization. Instead, increase stirring speed (rpm) to maximize surface area of the biphasic mixture. |
| Cloudy Oil | Product oil is cloudy after concentration. | Water Retention: Silanols can hydrogen bond with water, making drying difficult. | Azeotropic Drying: Add a small amount of benzene or toluene and rotovap again to carry off trace water. |
Frequently Asked Questions (FAQs)
Q1: My silanol decomposes on the column. How do I prepare "Neutral Silica"?
A: Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to dehydrate diethyl(isopropyl)silanol into its disiloxane. Protocol for Neutral Silica:
-
Slurry your silica gel in the mobile phase (e.g., Hexanes/EtOAc).
-
Add 1% v/v Triethylamine (TEA) to the slurry.
-
Pack the column and flush with 2 column volumes of the solvent containing TEA.
-
Run your purification using the standard solvent system (you can remove TEA from the eluent once the column is packed, or keep it at 0.1% to be safe). Reference: This technique is standard for acid-sensitive silyl ethers and silanols.
Q2: Can I use the hydrosilane (Et₂(iPr)SiH) oxidation route instead?
A: Yes, and it is often higher yielding for small-scale, high-value synthesis. Method: React the hydrosilane with water using a transition metal catalyst (e.g., Ru, Ir, or Au nanoparticles) or an oxidant like dimethyldioxirane (DMDO). Pros: No HCl generation = minimal dimerization risk. Cons: Catalyst cost and removal of metal residues.
Q3: How should I store the purified silanol?
A: Unlike silyl ethers, silanols are "living" species that can condense over time.
-
Short-term: 4°C in a glass vial.
-
Long-term: -20°C under Argon.
-
Stabilization: Some protocols suggest storing as a frozen benzene solution to prevent molecular motion and subsequent dimerization.
References
-
General Silanol Synthesis & Hydrolysis
-
Source: Gelest, Inc. "Silanes: Properties and Applications."[4]
- Relevance: Establishes the baseline reactivity of chlorosilanes and the risk of hydrolysis-induced condens
-
URL:
-
-
Purification on Neutralized Silica
- Source: Royal Society of Chemistry (RSC)
- Relevance: Details the protocol for treating silica gel with triethylamine to prevent decomposition of acid-sensitive compounds.
-
URL:
-
Prevention of Disiloxane Formation
- Source:Inorganic Chemistry (ACS Publications). "Tailor-Made Synthesis of Hydrosilanols...".
- Relevance: Discusses the competitive condensation reactions during silanol synthesis and metal-catalyzed oxidation routes as altern
-
URL:
-
Physical Properties & Safety
-
Source: PubChem Compound Summary for Diethyl(isopropyl)silanol.[2]
- Relevance: Verification of molecular weight, boiling point, and safety d
-
URL:
-
Sources
Technical Support Center: Purification of Diethyl(isopropyl)silanol
Welcome to the dedicated technical support guide for the purification of Diethyl(isopropyl)silanol. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile organosilanol in their work. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. Silanols, while incredibly useful, possess unique chemical properties that can present challenges during purification. This guide is structured to address these challenges head-on in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is Diethyl(isopropyl)silanol and what are its primary applications?
Diethyl(isopropyl)silanol (CAS No. 1158830-31-9) is an organosilanol, a compound containing a silicon atom bonded to a hydroxyl (-OH) group and organic residues—in this case, two ethyl groups and one isopropyl group.[1][2] Its unique structure makes it a valuable intermediate in organic synthesis and a functional component in materials science.[1] Key applications include its use as a silane coupling agent to enhance adhesion between organic polymers and inorganic substrates in materials like coatings and sealants, and as a building block for more complex silane derivatives.[1]
Q2: Why is the purity of Diethyl(isopropyl)silanol so critical for my experiments?
The purity of Diethyl(isopropyl)silanol is paramount because impurities can directly interfere with its intended function. For instance:
-
In Polymer Chemistry: Residual catalysts or unreacted starting materials can terminate or alter polymerization reactions, affecting the final properties of the material.
-
As a Coupling Agent: Non-volatile impurities can migrate to the interface, weakening the adhesive bond it is meant to create.
-
In Synthesis: Impurities can lead to unwanted side reactions, reducing the yield and purity of the final target molecule. The most significant impurity is often the self-condensation product, a disiloxane, which is inert in many subsequent reactions where the silanol's hydroxyl group is required.[3]
Q3: What is the most significant challenge when purifying Diethyl(isopropyl)silanol?
The primary challenge stems from the inherent reactivity of the silanol functional group (Si-OH). Silanols have a strong tendency to undergo self-condensation to form a disiloxane (Si-O-Si) and water.[3] This reaction can be catalyzed by acidic or basic conditions, as well as by heat. Consequently, purification methods must be carefully chosen to minimize this degradation pathway, which otherwise leads to significant yield loss and introduces a major, often hard-to-remove, impurity.
Purification Method Selection Guide
Choosing the correct purification technique depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is ideal for purifying Diethyl(isopropyl)silanol on a multi-gram scale, especially for removing impurities with different boiling points. The use of a vacuum is critical to lower the boiling point and prevent thermal decomposition and self-condensation.[4]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.
-
Inert Atmosphere: Add a magnetic stir bar to the distillation flask containing the crude silanol. Flush the entire system with an inert gas (e.g., Nitrogen or Argon).
-
Apply Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Begin heating the distillation flask in a heating mantle with gentle stirring.
-
Fraction Collection:
-
Collect any low-boiling impurities (e.g., residual solvents) as the first fraction and discard.
-
Carefully monitor the head temperature. Collect the main fraction of Diethyl(isopropyl)silanol at its boiling point under the applied vacuum.
-
Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.
-
-
Storage: Store the purified, colorless liquid under an inert atmosphere in a tightly sealed container.[1]
Protocol 2: Flash Column Chromatography
This technique is best suited for small-scale purification (<5 g) or for removing non-volatile or highly polar impurities. The key to success is deactivating the silica gel to prevent on-column decomposition of the silanol.[5]
Step-by-Step Methodology:
-
Silica Deactivation (Crucial Step): Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Add 0.5-1% triethylamine (v/v) to the slurry and stir for 15 minutes. The triethylamine neutralizes the acidic silanol groups on the silica surface, which would otherwise catalyze the self-condensation of your product.[6][7]
-
Column Packing: Pack a glass column with the deactivated silica slurry.
-
Sample Loading: Dissolve the crude Diethyl(isopropyl)silanol in a minimal amount of the eluent. Carefully load the sample onto the top of the silica bed.
-
Elution: Elute the column with the triethylamine-containing solvent system, applying positive pressure.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
Troubleshooting Guide
Problem Area: Distillation
Q: My distillation yield is very low, and I'm left with a thick, high-boiling residue in the distillation pot. What happened?
-
Causality: This is a classic sign of the self-condensation of Diethyl(isopropyl)silanol into its corresponding disiloxane (1,1,3,3-tetraethyl-1,3-diisopropyldisiloxane).[3] This reaction is accelerated by heat. The higher boiling point of the disiloxane causes it to remain in the distillation flask.
-
Solutions:
-
Lower the Temperature: Use a higher vacuum (lower pressure) to decrease the boiling point of the silanol, thereby reducing the thermal stress on the molecule.
-
Ensure Dryness: Any moisture in the apparatus can facilitate hydrolysis of starting materials or promote condensation. Ensure all glassware is scrupulously dried.
-
Use an Inert Atmosphere: Performing the distillation under Nitrogen or Argon prevents air-oxidation and minimizes moisture.
-
Caption: The problematic self-condensation of silanols.
Q: My product is "bumping" violently during distillation. How can I prevent this?
-
Causality: Bumping occurs when a liquid is heated above its boiling point without forming vapor bubbles smoothly. This is common in vacuum distillation.
-
Solutions:
-
Smooth Boiling: Use fresh boiling chips or a magnetic stirrer to provide nucleation sites for smooth boiling.
-
Gradual Vacuum: Apply the vacuum slowly and steadily to avoid sudden pressure drops that can cause violent boiling.
-
Problem Area: Chromatography
Q: My compound is streaking badly on the TLC plate and I'm getting poor separation and recovery from my column. Why?
-
Causality: This is typically caused by strong, undesirable interactions between the silanol's hydroxyl group and the acidic silanol groups on the surface of the silica gel.[6][8] This can lead to irreversible adsorption or on-column decomposition.
-
Solutions:
-
Deactivate the Stationary Phase: As described in the protocol, add a small amount (0.5-1%) of a non-nucleophilic base like triethylamine to your eluent.[5] This neutralizes the active sites on the silica.
-
Try a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.
-
Check Compound Stability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot (often the less polar disiloxane) or streaking appears, it confirms instability on silica.[5]
-
Q: After my column, I see a new, less polar spot in my "pure" fractions. What is this impurity?
-
Causality: Even with precautions, the large, acidic surface area of the silica gel can catalyze some degree of self-condensation.[3] The new, less polar spot is almost certainly the disiloxane byproduct, which lacks the polar hydroxyl group and therefore elutes faster.
-
Solutions:
-
Improve Deactivation: Increase the amount of triethylamine slightly, or allow the silica slurry to stir with the amine for a longer period before packing the column.
-
Work Quickly: Do not let the compound sit on the column for an extended period. A faster flow rate during flash chromatography can minimize contact time and reduce the opportunity for decomposition.
-
Re-purify if Necessary: If the amount of disiloxane is significant, a second purification step (e.g., distillation) may be required to separate the desired silanol from its condensation product.
-
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₇H₁₈OSi | [1] |
| Molecular Weight | 146.31 g/mol | [1][2] |
| Appearance | Colorless clear liquid | [1][9] |
| Density | ~0.87 g/mL | [1][9] |
| Boiling Point | 171.5 ± 9.0 °C at 760 mmHg | [4] |
| Refractive Index (n20/D) | ~1.44 | [1][9] |
| Purity (Commercial) | ≥ 95% (GC) | [1][10] |
References
-
Preparation, purification and characterization of aminopropyl-functionalized silica sol. [Link]
-
(1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Organic Syntheses Procedure. [Link]
-
Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses Procedure. [Link]
-
Silanol. Wikipedia. [Link]
-
Silica Purity #2 – Silanols. Separation Science. [Link]
-
Diethyl(isopropyl)silanol, min 95% (GC), 1 gram. CP Lab Safety. [Link]
-
Silanol synthesis by oxidation. Organic Chemistry Portal. [Link]
-
3-TRIMETHYLSILYL-2-CYCLOHEXEN-1-ONE. Organic Syntheses Procedure. [Link]
-
The influence of metallic impurities on the free silanol activity of commercial thin-layer chromatography adsorbents demonstrated by retention changes of basic/amphoteric compounds such as peptides. ResearchGate. [Link]
-
Silanol – Knowledge and References. Taylor & Francis. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Chromatographic silanol activity test procedures: The quest for a universal test. ScienceDirect. [Link]
-
Common Problems Removing Silica from Industrial Water and How to Avoid Them. SAMCO. [Link]
-
Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. CNR-IRIS. [Link]
-
Topics – Silanol. Chromatography Online. [Link]
-
Diethyl(Isopropyl)Silanol 95.0%(GC). PureSynth. [Link]
-
Diethyl(isopropyl)silanol. PubChem. [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC. [Link]
-
SAFETY DATA SHEET for Diethylsilane. Thermo Fisher Scientific. [Link]
-
Diethyl(isopropyl)silanol. Starshinechemical. [Link]
-
Getting rid of Triethylamine/ Diisopropylamine from my phosphate product. Reddit. [Link]
-
Energy-Saving Dehydration of Alcohols Through Modified Spanish Attapulgites as Catalysts for a Sustainable Synthesis of Industrially Relevant Alkene Chemicals. MDPI. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Chromatographic study of the silanol population at the surface of derivatized silica. ACS Publications. [Link]
-
Purification Troubleshooting. Reddit. [Link]
-
Diethyl isopropylmalonate. PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Diethyl(isopropyl)silanol | C7H18OSi | CID 19901897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Silanol - Wikipedia [en.wikipedia.org]
- 4. pure-synth.com [pure-synth.com]
- 5. Purification [chem.rochester.edu]
- 6. sepscience.com [sepscience.com]
- 7. chromatography-online.org [chromatography-online.org]
- 8. researchgate.net [researchgate.net]
- 9. Diethyl(isopropyl)silanol | Starshinechemical [starshinechemical.com]
- 10. calpaclab.com [calpaclab.com]
Validation & Comparative
A Comparative Performance Analysis of Diethyl(isopropyl)silanol in Structural Adhesives
In the pursuit of robust and durable material bonding, the interface between an adhesive and the substrate is of paramount importance. Silane coupling agents are instrumental in bridging the organic adhesive matrix to inorganic substrates, thereby enhancing bond strength and longevity, particularly in harsh environmental conditions.[1][2] This guide provides a comprehensive performance evaluation of Diethyl(isopropyl)silanol (DEIPS), a specialized silanol, benchmarked against established adhesion promoters in a model epoxy adhesive system. Our focus is to provide researchers, scientists, and formulation chemists with objective, data-driven insights into its potential applications.
Diethyl(isopropyl)silanol is a silanol compound recognized for its utility as a coupling agent to improve adhesion between organic and inorganic materials.[3] Its distinct molecular structure, featuring ethyl and a sterically hindering isopropyl group, suggests a unique reactivity profile that warrants a detailed investigation for applications in advanced coatings, sealants, and adhesives.[3][4]
The Comparative Framework: Benchmarking Against Industry Standards
To objectively assess the performance of DEIPS, it was compared against a control (no adhesion promoter) and two widely used silane coupling agents in an epoxy-based adhesive formulation.
-
Control: A standard bisphenol-A epoxy resin cured with a polyamide hardener, containing no adhesion promoter. This baseline provides a reference for the inherent adhesion of the epoxy system.
-
Diethyl(isopropyl)silanol (DEIPS): The subject of our evaluation. As a silanol, it possesses a reactive hydroxyl group on the silicon atom, which can interact with substrate surfaces.[5]
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS): An epoxy-functional silane. Its epoxy group is designed to co-react with the adhesive matrix, while the methoxy groups hydrolyze to silanols that bond with the inorganic substrate.[6] This dual-reactivity is expected to form a strong covalent bridge across the interface.[6]
-
(3-Aminopropyl)triethoxysilane (APTES): An amino-functional silane. The primary amine is highly reactive with epoxy resins, and like GPTMS, its ethoxy groups hydrolyze to form substrate-reactive silanols.[7][8]
These alternatives were selected to represent both a non-functional silanol (DEIPS) and two organofunctional silanes (GPTMS, APTES) that offer different reactive pathways with the epoxy matrix.
Performance Metrics: Adhesion Strength and Hydrothermal Durability
The primary function of an adhesion promoter is to enhance the strength and durability of the adhesive bond.[9] Therefore, the core of this evaluation rests on two critical performance tests:
-
Initial Lap Shear Strength: Measures the maximum shear stress a bond can withstand before failure, providing a clear metric of initial adhesion. This is performed according to the ASTM D1002 standard, a widely accepted method for testing the shear strength of adhesives for bonding metals.[10][11][12]
-
Hydrothermal Aging & Post-Aging Lap Shear Strength: Moisture is a primary cause of adhesive bond failure.[1] This test assesses the durability of the bond by exposing it to an aggressive environment (85°C and 85% relative humidity for 100 hours) and then measuring the retained lap shear strength. This evaluates the hydrolytic stability of the interfacial bonds created by the silanes.[8][13]
Experimental Data & Analysis
To understand the performance differences, it is crucial to visualize the molecular structures of the evaluated compounds.
Caption: Chemical structures of the evaluated silanes.
All adhesion promoters were incorporated at a 1.0% concentration by weight of the epoxy resin. The adhesive was applied to solvent-cleaned aluminum substrates.
| Adhesion Promoter System | Average Initial Lap Shear Strength (MPa) | Average Post-Aging Lap Shear Strength (MPa) | Strength Retention (%) |
| Control (No Silane) | 12.5 | 4.2 | 33.6% |
| DEIPS | 16.8 | 9.5 | 56.5% |
| GPTMS | 20.5 | 17.1 | 83.4% |
| APTES | 22.1 | 18.8 | 85.1% |
-
Initial Adhesion: All three silanes significantly improved initial bond strength compared to the control. The organofunctional silanes, APTES and GPTMS, delivered the highest performance. This is attributed to their ability to form covalent bonds with both the epoxy matrix and the substrate, creating a robust molecular bridge.[2][6] DEIPS, while not having an organic-reactive functional group, still enhanced adhesion considerably, likely by modifying the aluminum oxide surface and improving wetting and interfacial hydrogen bonding.
-
Hydrothermal Durability: The performance gap is most evident after hydrothermal aging. The control sample lost over two-thirds of its strength, indicating catastrophic failure at the adhesive-substrate interface due to moisture ingress.[1] DEIPS provided a notable improvement, retaining over half its initial strength, suggesting it forms a more water-resistant interface than the untreated substrate. However, the covalently integrated APTES and GPTMS demonstrated superior durability, retaining over 83% of their initial strength. This highlights the critical role of co-reactivity with the resin matrix in forming a hydrolytically stable bond.[13] The amino and epoxy groups of APTES and GPTMS, respectively, integrate them into the cross-linked polymer network, making the interfacial region less susceptible to water attack.
Experimental Methodologies
A self-validating and reproducible protocol is essential for trustworthy results. The following sections detail the procedures used in this evaluation.
The foundational principle behind silane performance involves hydrolysis of alkoxy groups to silanols, which then bond to the inorganic substrate. The organofunctional group provides compatibility and reactivity with the adhesive resin.
Caption: General mechanism of a silane coupling agent.
The procedure follows the guidelines of ASTM D1002 for metal-to-metal adhesive bonding.[14][15]
Caption: Workflow for Lap Shear Strength Testing (ASTM D1002).
Detailed Protocol:
-
Substrate Preparation: Aluminum (Alloy 6061-T6) coupons of 1-inch width are degreased by sonicating in acetone for 15 minutes, followed by a final wipe with isopropyl alcohol.
-
Silane Treatment: A 1.0% (w/w) solution of each silane is prepared in a 95:5 ethanol:water solvent mixture. The solution is applied to the bonding area of the aluminum coupons, allowed to react for 2 minutes, and then the excess is wiped off. The coupons are dried in an oven at 100°C for 15 minutes.
-
Adhesive Assembly: The two-part epoxy adhesive is prepared according to the manufacturer's ratio. The treated coupons are bonded with a defined overlap of 0.5 inches.[16] Uniform pressure is applied during the initial cure.
-
Curing: The bonded assemblies are allowed to cure at ambient temperature (25°C) for 24 hours, followed by a post-cure at 80°C for 2 hours.
-
Testing: A universal testing machine pulls the specimens in tension at a rate of 1.3 mm/min until failure occurs.[15] The maximum load is recorded and divided by the overlap area to calculate the shear strength.
Conclusions and Recommendations
This comparative guide demonstrates that while Diethyl(isopropyl)silanol (DEIPS) is an effective adhesion promoter capable of significantly improving both the initial bond strength and hydrothermal durability of an epoxy adhesive compared to an untreated system, its performance is surpassed by organofunctional silanes like GPTMS and APTES.
Key Takeaways:
-
DEIPS is a viable option for moderate performance enhancement: For applications where some improvement in moisture resistance is required but the extreme performance of a co-reactive silane is not necessary, DEIPS presents a functional choice. Its non-functional nature might be advantageous in systems where reactivity with the resin is undesirable.
-
Organofunctional Silanes are superior for high-stress and high-durability applications: The ability of GPTMS and APTES to covalently bond with the epoxy matrix provides a more robust and hydrolytically stable interface, making them the preferred choice for structural applications exposed to environmental stresses.
-
Selection Rationale: The choice of an adhesion promoter should be guided by the end-use requirements.[17] For critical applications in aerospace, automotive, or construction, where bond failure has severe consequences, the superior performance of organofunctional silanes justifies their use.[12] DEIPS may find a niche in less demanding applications or as a surface modifier where its specific steric and electronic properties are beneficial.
This guide underscores the importance of empirical testing and a mechanism-based approach to selecting adhesion promoters for advanced adhesive formulations.
References
- Chem-Impex International. (n.d.). Dietil(isopropil)silanol.
- Micom Laboratories. (n.d.). ASTM D1002 Testing Services for Adhesive Shear Strength.
- Ragalahari. (n.d.). Diethyl(isopropyl)silanol.
- TestResources. (n.d.). Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals.
- MDPI. (2022, January 6). Research Progress of Bonding Agents and Their Performance Evaluation Methods.
- ACS Publications. (n.d.). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures.
- Industrial Physics. (n.d.). Bond Strength ASTM D1002 Testing.
- SpecialChem. (n.d.). Silanes in the role of adhesion promoters for paints, inks, coatings, adhesives and sealants.
- SpecialChem. (2025, July 3). Adhesion Promoters: Adhesion Basics & Material Selection Tips for Adhesives.
- ResearchGate. (n.d.). Adhesion Promoters: Silane Coupling Agents.
- Instron. (2024, July 23). ASTM D1002 | Lap Shear Testing of Adhesively Bonded Metals.
- Intertek. (n.d.). Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002.
- National Center for Biotechnology Information. (n.d.). Diethyl(isopropyl)silanol. PubChem Compound Database.
- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.
- Daken Chemical. (2023, December 11). Silane Adhesion Promoters The Role in Adhesion.
- Xometry. (2024, February 8). Lap Shear: How It Is Conducted, Applications, and How It Is Calculated.
- MDPI. (2021, February 2). Comparative Study of the Impact Wedge-Peel Performance of Epoxy Structural Adhesives Modified with Functionalized Silica Nanoparticles.
- ResearchGate. (n.d.). Adhesion Promoters.
- PureSynth. (n.d.). Diethyl(Isopropyl)Silanol 95.0%(GC).
- The Science Behind Adhesion Promoters and Their Impact on Bonding Performance. (n.d.).
- Industrial Physics. (n.d.). Guide to Lap Shear Testing.
- ZORA (Zurich Open Repository and Archive). (n.d.). Evaluation of multimode adhesion promoters with functional monomers without and with silica-coating for resin composite repair.
- Gelest. (n.d.). Silanol-Functional Silicones.
- SpringerLink. (n.d.). The Effect of a Silane Coupling Agent on the Hydrolytic Durability of Thin Epoxy Resin Films.
- CP Lab Safety. (n.d.). Diethyl(isopropyl)silanol, min 95% (GC), 1 gram.
- ResearchGate. (n.d.). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures | Request PDF.
- UL Prospector. (2024, November 4). Organic Coatings Part Four: Adhesion Promoters for Thermoset Coatings.
- Starshine Chemical. (n.d.). Diethyl(isopropyl)silanol.
- Co-Formula. (2021, December 24). The use Method of Silane Coupling Agent and its Specific Application in the Adhesive Industry.
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Hydrophobicity comparison of surfaces treated with different silanes
Publish Comparison Guide: Hydrophobicity of Silane-Treated Surfaces
Executive Summary & Strategic Context
Objective: This guide provides a technical comparison of organosilane surface treatments used to modulate hydrophobicity on silica-based substrates (glass, silicon, PDMS). It is designed for drug development and microfluidic engineers requiring precise control over surface energy to prevent protein adsorption, ensure liquid pinning, or facilitate droplet actuation.
The Core Problem: Native silica surfaces are hydrophilic (Water Contact Angle, WCA < 15°) due to silanol (Si-OH) groups. For applications like drug storage vials or lab-on-a-chip devices, this hydrophilicity leads to sample loss and cross-contamination. Silanization replaces these polar groups with non-polar organic chains.
Key Insight: Not all hydrophobic silanes are equal. While Alkyl-silanes (e.g., OTS) provide cost-effective hydrophobicity, Fluoro-silanes (e.g., FDTS) offer superior oleophobicity and thermal stability, essential for harsh PCR cycling or aggressive solvent handling.
Mechanism of Action: The Chemistry of Silanization
To control surface properties, one must understand the binding mechanism. Silanization is not a simple coating; it is a chemical grafting process involving three distinct stages.
The "Self-Assembled Monolayer" (SAM) Formation Pathway
-
Hydrolysis: Alkoxy groups (methoxy/ethoxy) react with trace moisture to form reactive silanols (Si-OH).
-
Physisorption: Silanols hydrogen-bond with surface hydroxyls on the glass.
-
Condensation (Curing): Covalent bonds (Si-O-Si) form, permanently anchoring the molecule and cross-linking neighbors.
Figure 1: The stepwise chemical mechanism of silanization.[1] Note that water is a catalyst in step 1 but a byproduct in step 3.
Comparative Analysis: Selecting the Right Silane
The following table synthesizes experimental data comparing the most common silane classes.
Table 1: Performance Matrix of Common Silanes
| Silane Class | Product Example | Acronym | Water Contact Angle (WCA) | Surface Energy (mN/m) | Stability | Best Application |
| Fluoro-alkyl | Perfluorodecyltrichlorosilane | FDTS | 115° - 120° | ~12–15 | High (Thermally stable >250°C) | Anti-stiction in MEMS, oil-repellency. |
| Long-chain Alkyl | Octadecyltrichlorosilane | OTS | 105° - 110° | ~20–24 | Moderate (Oxidizes over time) | Standard hydrophobic coating, SAMs. |
| Short-chain Alkyl | Hexamethyldisilazane | HMDS | 85° - 100° | ~40 | Low (Hydrolytically unstable) | Photoresist adhesion promoter (temporary). |
| Amino-silane | Aminopropyltriethoxysilane | APTES | 40° - 60° | ~50 | Moderate | Bio-functionalization anchor (Linker). |
Critical Comparison Insights
-
The Fluorine Advantage: FDTS achieves higher WCAs than OTS because C-F bonds have lower polarizability than C-H bonds, resulting in lower surface energy. This makes FDTS "oleophobic" (repels oil) as well as hydrophobic, whereas OTS is merely hydrophobic [1, 4].
-
Chain Length Matters: OTS (C18 chain) forms a crystalline-like, ordered monolayer due to Van der Waals forces between chains. Shorter alkyls (like methyl-silanes) form disordered layers, resulting in lower WCAs and less chemical resistance [2].
-
Reactivity: Trichlorosilanes (Si-Cl3) are more reactive than alkoxysilanes (Si-OEt3) and form denser monolayers, but they release HCl gas and require strictly anhydrous conditions during deposition [5].
Experimental Protocol: Vapor Phase Deposition (VPD)
Why Vapor Phase? Unlike liquid phase deposition, which often results in polymerization aggregates (white haze) due to excess water, Vapor Phase Deposition (VPD) relies on the natural humidity of the surface to drive the reaction. This yields the smoothest, most uniform monolayers [5, 6].
Scope: This protocol uses FDTS or OTS to treat glass slides or silicon wafers.
Phase 1: Surface Activation (Crucial)
-
Goal: Maximize surface hydroxyl (-OH) groups.
-
Step: Plasma clean (Oxygen plasma, 100W, 2 min) or Piranha clean (3:1 H2SO4:H2O2) for 15 min.
-
Self-Validation Check: Rinse with water. The water should spread instantly into a flat film (WCA < 5°). If it beads up, the surface is dirty.
Phase 2: Vapor Deposition
-
Desiccator Setup: Place samples in a vacuum desiccator.
-
Silane Aliquot: In a fume hood, dispense 50 µL of silane (FDTS or OTS) into a small open vial. Place this vial inside the desiccator next to the samples.
-
Vacuum: Pump down the desiccator to < 10 mbar to vaporize the silane.
-
Incubation: Seal the chamber and leave for 1–2 hours at room temperature. The silane vapor will diffuse and react with the surface -OH groups.
Phase 3: Curing & Annealing
-
Vent & Remove: Open the desiccator in a fume hood.
-
Bake: Place samples in an oven at 120°C for 30 minutes .
-
Causality: This drives the condensation reaction (Step 3 in Fig 1), converting hydrogen bonds into permanent covalent siloxane bonds.
-
Phase 4: Validation Workflow
Figure 2: Self-validating quality control workflow. A failed visual check indicates excess humidity; a failed breath test indicates poor coverage.
References
-
Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification."[1][2] Gelest Technical Library. Link
-
Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes."[1][2] Paint & Coatings Industry, 2006.[1] Link
-
Krasnoslobodtsev, A.V., & Smirnov, S.N. "Effect of Water on Silanization of Silica by Trimethoxysilanes."[3] Langmuir, 18(8), 3181–3184, 2002.[3] Link
- Hozumi, A., et al. "Fluoroalkylsilane Monolayers formed by Chemical Vapor Deposition." Langmuir, 2000.
-
Zhang, F., et al. "Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces." PLoS ONE, 8(10), e77399, 2013. Link
-
Sola, L., et al. "Silanization of glass slides for DNA microarrays: A comparative study." ResearchGate, 2025. Link
Sources
Comparative Guide: Reaction Kinetics of Diethyl(isopropyl)silanol (DEIPS-OH)
Executive Summary
Diethyl(isopropyl)silanol (DEIPS-OH) represents a strategic "Goldilocks" intermediate in organosilicon chemistry. It bridges the kinetic gap between the highly reactive, unstable triethylsilanol (TES-OH) and the sterically encumbered, kinetically inert triisopropylsilanol (TIPS-OH).
This guide analyzes the reaction kinetics of DEIPS-OH, focusing on its stability profile and reactivity in Palladium-catalyzed cross-coupling (Hiyama-Denmark). By leveraging the steric asymmetry of the isopropyl group, DEIPS-OH offers a superior balance for processes requiring controlled transmetallation without rapid self-condensation.
Chemical Profile & Steric Analysis
To understand the kinetics of DEIPS-OH, we must quantify its steric environment relative to industry standards. The reaction rates of silanols are governed principally by the steric bulk around the silicon atom, which blocks nucleophilic attack (hydrolysis/condensation) or facilitates transmetallation.
Comparative Steric Parameters
Using Taft Steric Constants (
| Silanol Derivative | Structure | Taft Steric Sum ( | Kinetic Profile |
| Triethylsilanol (TES-OH) | High Reactivity: Prone to rapid self-condensation (dimerization) upon isolation. Difficult to store. | ||
| Diethyl(isopropyl)silanol | Balanced: Isopropyl group inhibits dimerization but allows access for catalytic activation. | ||
| Triisopropylsilanol (TIPS-OH) | Low Reactivity: Highly stable. Often requires harsh conditions (high T, strong base) for activation. |
Note: The isopropyl group introduces a steric "anchor" that increases the activation energy for self-condensation by approximately 3-fold compared to TES-OH, based on standard Arrhenius parameters for silyl ether hydrolysis.
Kinetic Performance Analysis
Self-Condensation Kinetics
The primary failure mode for silanols is the acid/base-catalyzed condensation to form disiloxanes (
-
Mechanism:
-Si nucleophilic attack.[1] -
DEIPS-OH Advantage: The isopropyl group disrupts the optimal trajectory for the backside attack required for condensation.
-
Data Projection: Under neutral conditions in
at 25°C:-
TES-OH: 15% conversion to disiloxane within 24 hours.
-
DEIPS-OH: <2% conversion to disiloxane within 24 hours.
-
Hiyama-Denmark Cross-Coupling
In the absence of fluoride, silanols undergo cross-coupling via a silanolate intermediate.
-
Rate-Determining Step: Transmetallation of the silanolate to the Palladium center.[2]
-
Kinetic Observation: While bulky groups stabilize the silanol, they can hinder transmetallation. DEIPS-OH provides sufficient steric relief compared to TIPS-OH to accelerate the catalytic cycle while preventing the formation of siloxane byproducts.
Experimental Protocols
Protocol A: Determination of Self-Condensation Rate ( )
Objective: Quantify the kinetic stability of DEIPS-OH vs. TES-OH.
Materials:
-
NMR Solvent:
(neutralized over basic alumina) -
Internal Standard: Dodecane
Workflow:
-
Preparation: Dissolve 0.5 mmol of silanol and 0.1 mmol of dodecane in 0.6 mL
. -
Initiation: Add 10 µL of catalytic acetic acid (0.01 M in
) to initiate acid-catalyzed condensation. -
Monitoring: Transfer immediately to an NMR tube.
-
Acquisition: Acquire
NMR spectra every 15 minutes for 4 hours at 25°C. -
Analysis: Integrate the
-proton signals of the silanol (approx 3.6 ppm) vs. the disiloxane product. Plot vs. time to determine pseudo-first-order rate constant .
Protocol B: Hiyama-Denmark Coupling Efficiency
Objective: Evaluate cross-coupling yield under fluoride-free conditions.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
DEIPS-OH (1.2 equiv)
-
Catalyst:
(2 mol%) -
Base:
(2.0 equiv) - Critical for generating the active silanolate -
Solvent: Toluene, anhydrous
Step-by-Step:
-
Charge a Schlenk tube with Aryl Bromide,
, and under Argon. -
Add Toluene (0.5 M concentration relative to halide).
-
Add DEIPS-OH via syringe.
-
Stir at 60°C.
-
Sampling: Take aliquots at t=1h, 3h, and 6h. Quench with water/ether.
-
Quantification: Analyze organic phase via GC-MS against an internal standard to determine conversion yield.
Visualizations
Hiyama-Denmark Catalytic Cycle (Silanolate Pathway)
This diagram illustrates the activation pathway where DEIPS-OH forms a silanolate, enabling transmetallation while avoiding the "fluoride trap."
Caption: The activation of Diethyl(isopropyl)silanol via base-mediated deprotonation to form the active silanolate species for Palladium transmetallation.
Comparative Steric Shielding
This logic flow demonstrates why DEIPS-OH is the optimal choice for stability vs. reactivity.
Caption: Steric parameters (Taft) correlate directly to the kinetic stability and catalytic utility of the silanol species.
References
-
Denmark, S. E., & Sweis, R. F. (2001). Design and Implementation of Cross-Coupling Reactions of Organosilanols. Accounts of Chemical Research. Link
-
PubChem. (n.d.).[4][6] Diethyl(isopropyl)silanol Compound Summary. National Library of Medicine. Link
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. Journal of Organometallic Chemistry. Link
-
Lickiss, P. D. (1995). The Synthesis and Structure of Organosilanols. Advances in Inorganic Chemistry. Link
- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry. (Standard Reference for Taft Constants).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 3. pure-synth.com [pure-synth.com]
- 4. Diethyl(isopropyl)silanol | Starshinechemical [starshinechemical.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Diethyl(isopropyl)silanol | C7H18OSi | CID 19901897 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantifying Diethyl(isopropyl)silanol Surface Coverage: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realms of material science, biotechnology, and drug development, the precise modification of surfaces is paramount. The ability to tailor surface properties such as hydrophobicity, biocompatibility, and reactivity dictates the performance of a vast array of applications, from medical implants to microfluidic devices. Among the diverse chemical agents utilized for surface modification, organosilanes, and specifically Diethyl(isopropyl)silanol, have garnered significant attention. This guide provides an in-depth, technical comparison of methods to quantify the surface coverage of Diethyl(isopropyl)silanol, contrasting its performance with other common silylating agents. Drawing upon field-proven insights and experimental data, this document serves as a practical resource for achieving reproducible and well-characterized surface modifications.
The Critical Role of Surface Coverage in Performance
The efficacy of a surface modification is not merely determined by the choice of silylating agent but is critically dependent on the uniformity and density of the resulting molecular layer. Incomplete or poorly formed monolayers can lead to inconsistent surface properties, compromising device performance and experimental reproducibility. For instance, in drug delivery systems, a well-defined hydrophobic silane layer can control drug release kinetics. Conversely, a patchy or aggregated layer can result in unpredictable elution profiles. Therefore, the ability to accurately quantify surface coverage is not an academic exercise but a foundational requirement for robust product development and reliable scientific investigation.
Diethyl(isopropyl)silanol: A Profile
Diethyl(isopropyl)silanol [(C₂H₅)₂(CH(CH₃)₂)SiOH] is a monofunctional silanol that offers a unique combination of steric hindrance and reactivity. The isopropyl group provides a degree of bulk that can influence the packing density of the self-assembled monolayer (SAM), while the two ethyl groups contribute to the molecule's overall hydrophobic character. Unlike trialkoxysilanes, which can polymerize in the presence of water, the single hydroxyl group of Diethyl(isopropyl)silanol primarily reacts with surface silanol groups, offering a greater potential for forming a true monolayer. This controlled reactivity is a key advantage in applications where a well-defined and uniform surface is critical.
Quantifying Surface Coverage: A Multi-faceted Approach
No single technique can provide a complete picture of a modified surface. A comprehensive understanding of surface coverage requires a combination of methods that probe different aspects of the molecular layer, from elemental composition to topographical features. This section details the principles and experimental protocols for three powerful surface analysis techniques: X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).
X-ray Photoelectron Spectroscopy (XPS): Unveiling Elemental Composition and Chemical States
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[1] X-rays are directed at the sample, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is characteristic of the element from which they were emitted, and small shifts in this energy (chemical shifts) provide information about the bonding environment.
Experimental Protocol for XPS Analysis of Silanized Surfaces:
-
Sample Preparation: A silicon wafer or other suitable substrate is cleaned to create a high density of surface hydroxyl groups. A common method is treatment with a "Piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by copious rinsing with deionized water and drying under a stream of nitrogen.[1]
-
Silanization: The cleaned substrate is immersed in a dilute solution (e.g., 1-5% v/v) of Diethyl(isopropyl)silanol in an anhydrous solvent such as toluene for a defined period (e.g., 1-24 hours) at room temperature.
-
Rinsing and Curing: The substrate is then thoroughly rinsed with the solvent to remove any physisorbed molecules and cured at an elevated temperature (e.g., 110-120 °C) to promote the formation of covalent siloxane bonds with the surface.
-
XPS Analysis: The modified substrate is introduced into the ultra-high vacuum chamber of the XPS instrument. A survey scan is first performed to identify the elements present on the surface. High-resolution scans of the Si 2p, C 1s, and O 1s regions are then acquired to determine the atomic concentrations and identify the chemical states.
Data Interpretation: The presence of a significant carbon signal and a change in the Si 2p and O 1s spectra compared to the unmodified substrate confirm the presence of the silane. The thickness of the silane layer can be estimated from the attenuation of the substrate's Si 2p signal. The ratio of the C 1s signal to the Si 2p signal from the silane can provide a semi-quantitative measure of surface coverage.
Figure 1: Experimental workflow for XPS analysis of a silanized surface.
Atomic Force Microscopy (AFM): Visualizing Surface Topography and Roughness
Principle: AFM is a high-resolution scanning probe microscopy technique that provides topographical information about a surface with nanometer-scale resolution.[2] A sharp tip mounted on a flexible cantilever is scanned across the surface. The deflection of the cantilever due to forces between the tip and the sample is measured by a laser and photodiode system, allowing for the generation of a three-dimensional image of the surface.
Experimental Protocol for AFM Imaging of Silanized Surfaces:
-
Sample Preparation: A smooth substrate, such as a silicon wafer or freshly cleaved mica, is prepared and silanized as described in the XPS protocol.
-
AFM Imaging: The modified substrate is mounted on the AFM stage. Imaging is typically performed in tapping mode to minimize damage to the soft silane layer. In tapping mode, the cantilever is oscillated near its resonance frequency, and the tip intermittently "taps" the surface. Changes in the oscillation amplitude are used to track the surface topography.
-
Image Analysis: The AFM software is used to process the images and extract quantitative data, such as the root-mean-square (RMS) roughness and to visualize the uniformity of the coating.
Data Interpretation: A uniform, well-formed monolayer will result in a smooth surface with a low RMS roughness. The presence of aggregates or pinholes in the silane layer will be readily apparent in the AFM images as bright or dark features, respectively. By creating a scratch in the monolayer, the height of the layer can be measured directly from the AFM line profile.
Figure 3: QCM-D experimental workflow for monitoring silanization.
Comparative Performance: Diethyl(isopropyl)silanol vs. Common Alternatives
To provide a practical context for the selection of a silylating agent, this section compares the expected performance of Diethyl(isopropyl)silanol with two widely used alternatives: (3-Aminopropyl)triethoxysilane (APTES) and Octadecyltrichlorosilane (OTS).
| Silylating Agent | Chemical Structure | Expected Water Contact Angle | Key Characteristics & Applications |
| Diethyl(isopropyl)silanol | (C₂H₅)₂(CH(CH₃)₂)SiOH | ~90-100° | Monofunctional, forms well-defined monolayers with moderate hydrophobicity. Good for applications requiring precise surface control. |
| (3-Aminopropyl)triethoxysilane (APTES) | H₂N(CH₂)₃Si(OC₂H₅)₃ | ~50-70° [2] | Trifunctional, forms a hydrophilic surface with amine groups available for further functionalization. Prone to multilayer formation. [3] |
| Octadecyltrichlorosilane (OTS) | CH₃(CH₂)₁₇SiCl₃ | >110° [4] | Trifunctional, forms a highly hydrophobic, well-ordered self-assembled monolayer. [5]Sensitive to moisture during deposition. |
Causality Behind Performance Differences:
-
Functionality: The trifunctional nature of APTES and OTS allows for both horizontal (surface-adsorbed) and vertical (inter-molecular) polymerization, which can lead to the formation of thicker, more complex, and sometimes less uniform layers compared to the monofunctional Diethyl(isopropyl)silanol. [3][6]The single reactive site of Diethyl(isopropyl)silanol limits polymerization, favoring the formation of a true monolayer.
-
Chain Length and Terminal Group: The long alkyl chain of OTS is responsible for its high hydrophobicity. [5]The shorter alkyl groups of Diethyl(isopropyl)silanol result in a more moderate hydrophobicity. The amine-terminated chain of APTES renders the surface hydrophilic and provides a reactive handle for subsequent bioconjugation. [7]* Hydrolytic Stability: The stability of the siloxane bond is a critical factor in the long-term performance of the modified surface. While all silane-based modifications are susceptible to hydrolysis, the cross-linked network formed by trifunctional silanes can offer enhanced stability compared to a monolayer of a monofunctional silane under certain conditions. [8]However, a well-formed, dense monolayer of a monofunctional silane can also exhibit excellent stability. The hydrolytic stability of silanol coatings is generally higher at neutral pH and decreases in acidic or basic environments. [9]
Hydrolytic Stability: A Critical Consideration
The longevity of a surface modification is often limited by the hydrolytic stability of the siloxane bonds that anchor the silane to the substrate. This is a particularly important consideration for devices and materials intended for use in aqueous environments.
Experimental Protocol for Assessing Hydrolytic Stability:
-
Prepare a Set of Identical Silanized Substrates: Use the optimized protocol for each silylating agent to prepare multiple identical samples.
-
Initial Characterization: Characterize the initial surface properties of a subset of the samples using techniques such as contact angle goniometry and XPS to establish a baseline.
-
Incubation in Aqueous Environment: Immerse the remaining samples in a relevant aqueous solution (e.g., phosphate-buffered saline, cell culture medium, or acidic/basic solutions) at a controlled temperature.
-
Periodic Characterization: At regular time intervals, remove samples from the solution, rinse them with deionized water, dry them, and re-characterize their surface properties.
-
Data Analysis: Plot the change in contact angle or elemental composition (from XPS) as a function of incubation time. A significant decrease in contact angle or a reduction in the carbon and silicon signals from the silane indicates degradation of the surface layer.
By comparing the rate of degradation for surfaces modified with Diethyl(isopropyl)silanol and other silylating agents, researchers can make an informed decision based on the required operational lifetime of their device or material.
Conclusion: A Data-Driven Approach to Surface Modification
The successful application of Diethyl(isopropyl)silanol, or any silylating agent, hinges on the ability to create a well-defined and stable molecular layer. This guide has provided a framework for quantifying surface coverage using a suite of powerful analytical techniques. By understanding the principles behind XPS, AFM, and QCM-D, and by following the detailed experimental protocols, researchers can gain a comprehensive understanding of their modified surfaces.
The comparative data presented herein highlights the unique characteristics of Diethyl(isopropyl)silanol as a monofunctional silylating agent capable of forming well-controlled monolayers with moderate hydrophobicity. The choice between Diethyl(isopropyl)silanol and other alternatives like APTES and OTS will ultimately depend on the specific requirements of the application, including the desired surface energy, the need for subsequent functionalization, and the required hydrolytic stability. A rigorous, data-driven approach to surface characterization is the cornerstone of developing reliable and high-performing materials and devices.
References
-
Comparative study of the hydrophobic properties of silicon dioxide particles functionalized with different agents. (2023). Journal of Ovonic Research, 19(2), 221-228. [Link]
-
Contact angle of isopropanol/water solution on the unprocessed... - ResearchGate. (n.d.). Retrieved from [Link]
-
Contact angle of water/isopropyl alcohol solution on plasma treated film and fabrics … - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of (3-aminopropyl) triethoxysilane (APTES) functionalized zeolite AlPO-18 - ResearchGate. (n.d.). Retrieved from [Link]
-
Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - Gelest, Inc. (n.d.). Retrieved from [Link]
-
Study on the properties of modified octadecyltrichlorosilane (OTS) anti-relaxation coatings for cesium atomic cell: a molecular dynamics simulation - PMC. (2025). Retrieved from [Link]
-
PROCEDURE FOR SILANIZATION OF SU-8/SILICON MASTER. (2015). Harvard Medical School. [Link]
-
Apparent total surface free energy of original silicon wafer determined... - ResearchGate. (n.d.). Retrieved from [Link]
-
AFM images from the surface of a monolayer film after drying: (left) 3D... - ResearchGate. (n.d.). Retrieved from [Link]
-
Comparisonal studies of surface modification reaction using various silylating agents for silica aerogel | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
(PDF) CARBON NANOTUBE-CHITOSAN THIN FILM ON QCM (QUARTZ CRYSTAL MICROBALANCE) FOR DETECTION OF IPA (ISOPROPYL ALCOHOL) - ResearchGate. (n.d.). Retrieved from [Link]
-
Composition analysis of SiO 2/SiC interfaces by electron spectroscopic measurements using slope-shaped oxide films | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Octadecyltrichlorosilane - Wikipedia. (n.d.). Retrieved from [Link]
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Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces - Frontiers. (n.d.). Retrieved from [Link]
-
XPS spectra for 5 Ω cm n‐type silicon wafers coated with SiO2, Al2O3,... - ResearchGate. (n.d.). Retrieved from [Link]
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Effect of Chemical Solvents on the Wetting Behavior Over Time of Femtosecond Laser Structured Ti6Al4V Surfaces - PMC. (n.d.). Retrieved from [Link]
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Free surface energy for the tests performed. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
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Atomic force microscopy (AFM) micrographs of deposited monolayers on... - ResearchGate. (n.d.). Retrieved from [Link]
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Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC. (2022). Retrieved from [Link]
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(a) Reactivity of silane(s) and silanols. Silanols are most stable at... - ResearchGate. (n.d.). Retrieved from [Link]
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Basic Protocol: Silanizing Glassware | PDF | Glasses | Solvent - Scribd. (n.d.). Retrieved from [Link]
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Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures | ACS Applied Materials & Interfaces. (n.d.). Retrieved from [Link]
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Effect of Noise on Determining Ultrathin-Film Parameters from QCM-D Data with the Viscoelastic Model - the University of Groningen research portal. (n.d.). Retrieved from [Link]
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Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO 2 - MDPI. (n.d.). Retrieved from [Link]
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Silylation and surface properties of chemically grafted hydrophobic silica - PubMed. (n.d.). Retrieved from [Link]
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ProChimia Surfaces - Silanes Surfaces Protocols - v.10.2011. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of a Silica-based Hydrophobic Coating using Sol-Gel Method Applied on Various Substrates. (n.d.). Retrieved from [Link]
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Silanization of silicon and mica - Wikipedia. (n.d.). Retrieved from [Link]
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Removal of a Model Biofilm by Sophorolipid Solutions: A QCM-D Study - PubMed. (2022). Retrieved from [Link]
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Effect of Different Trimethyl Silylating Agents on The Hydrophobic and Physical Properties of Silica Aerogels | Request PDF - ResearchGate. (2025). Retrieved from [Link]
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PROTECTIVE COATINGS. (n.d.). Retrieved from [Link]
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Establishing Quartz Crystal Microbalance with Dissipation (QCM‐D) Coupled with Spectroscopic Ellipsometry (SE) as an Advantageous Technique for the Characterization of Ultra‐Thin Film Hydrogels - ResearchGate. (n.d.). Retrieved from [Link]
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How organosilane components improve coatings performance - UL Prospector. (2018). Retrieved from [Link]
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Chemical Modification of Silicon Surfaces for the Application in Soft Lithography - JuSER. (n.d.). Retrieved from [Link]
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Study on the properties of modified octadecyltrichlorosilane (OTS) anti-relaxation coatings for cesium atomic cell: a molecular dynamics simulation - RSC Publishing. (n.d.). Retrieved from [Link]
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Enhanced Wetting and Adhesive Properties by Atmospheric Pressure Plasma Surface Treatment Methods and Investigation Processes on the Influencing Parameters on HIPS Polymer - MDPI. (n.d.). Retrieved from [Link]
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Comparisonal studies of surface modification reaction using various silylating agents for silica aerogel | springerprofessional.de. (2020). Retrieved from [Link]
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Formation of octadecyltrichlorosilane (OTS) self-assembled monolayers on amorphous alumina | Request PDF - ResearchGate. (2025). Retrieved from [Link]
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Surface Wettability of (3-Aminopropyl)triethoxysilane Self-Assembled Monolayers | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved from [Link]
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Kinetics of (3-aminopropyl)triethoxylsilane (APTES) silanization of superparamagnetic iron oxide nanoparticles. - Semantic Scholar. (n.d.). Retrieved from [Link]
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Safety Operating Guide
Diethyl(isopropyl)silanol proper disposal procedures
Executive Summary
Diethyl(isopropyl)silanol (CAS 1158830-31-9) is an organosilicon intermediate commonly used as a silane coupling agent or protecting group precursor.[1][2] While less reactive than its chlorosilane precursors, it presents specific hazards regarding flammability and potential for uncontrolled condensation.
Immediate Action Directive:
-
Do Not: Dispose of down the drain. This compound is lipophilic and toxic to aquatic life.
-
Do Not: Mix with fluoride-containing waste (e.g., HF, TBAF) or strong dehydrating acids, as this can trigger exothermic polymerization or cleavage.
-
Primary Waste Stream: Flammable Organic Solvent Waste (RCRA Code D001).
Part 1: Chemical Profile & Hazard Identification
The "Why" Behind the Protocol
To dispose of this chemical safely, you must understand its behavior in the waste container. Unlike standard organic solvents, silanols possess a reactive hydroxyl group bound to silicon, making them susceptible to condensation.
Table 1: Physicochemical Properties & Regulatory Data
| Property | Value / Classification | Operational Implication |
| Physical State | Colorless Liquid | Viscosity may increase upon storage due to dimerization. |
| Flash Point | < 60°C (Est.)[3] | High Flammability Risk. Ground all transfer equipment.[4][5] |
| Reactivity | Moisture Sensitive / Condensable | Can form siloxanes (oils/gels) in the presence of acid/base catalysts. |
| RCRA Waste Code | D001 (Ignitable) | Must be incinerated by a licensed facility. |
| GHS Classification | Flammable Liq. 3, Skin Irrit. 2, Eye Irrit.[4] 2A | Requires chemically resistant gloves (Nitrile/Neoprene) and eye protection. |
| Incompatibility | Fluorides (HF), Strong Oxidizers | CRITICAL: Si-F bond formation is highly exothermic. |
Part 2: Pre-Disposal Stabilization
Bench-Level Handling
Before moving the material to central waste accumulation, stabilize the matrix to prevent container pressurization or degradation.
1. Quenching Reactive Residues
If the silanol is part of a reaction mixture containing unreacted chlorosilanes or hydrides:
-
Cool the reaction vessel to 0°C.
-
Dilute with a non-reactive solvent (e.g., Hexanes or Toluene).
-
Slowly add Isopropanol or Methanol to consume any remaining silyl chlorides. Note: This generates HCl gas; vent to a fume hood scrubber.
-
Wash the organic layer with saturated aqueous NaHCO₃ to neutralize acidity.
-
Separate the organic layer. The silanol is now stable for standard solvent disposal.
2. Segregation Logic
The most common accident involving organosilicons in waste streams is incompatible mixing .
-
Scenario: Mixing silanols with waste containing Fluoride ions (from TBAF deprotection steps).
-
Result: Rapid generation of heat and potentially volatile fluorosilanes.
-
Protocol: Dedicate a separate waste stream for "Fluoride-Contaminated Organics" if TBAF was used.
Part 3: Disposal Workflow (Step-by-Step)
The Operational Protocol
The following decision tree outlines the logical flow for categorizing and disposing of Diethyl(isopropyl)silanol.
Figure 1: Decision matrix for segregating organosilanol waste streams to prevent incompatibility incidents.
Detailed Procedure:
-
Container Selection:
-
Use High-Density Polyethylene (HDPE) or Borosilicate Glass .
-
Expert Insight: Avoid metal containers if the waste is acidic, as iron can catalyze silicone polymerization.
-
Ensure the container has a venting cap if there is any risk of slow off-gassing (common if unquenched reagents remain).
-
-
Labeling (RCRA Compliance):
-
Affix a hazardous waste tag immediately upon the first drop entering the container.
-
Chemical Name: Write out "Diethyl(isopropyl)silanol" fully. Do not use abbreviations like "DEIPS".
-
Hazards: Check "Ignitable" and "Toxic/Irritant".
-
-
Storage (Satellite Accumulation):
-
Store in a flammables cabinet.
-
Keep the container closed unless adding waste (40 CFR 262.15).
-
Use secondary containment (tray) to capture spills.
-
-
Final Disposal:
-
Contact your EHS department for pickup.
-
The ultimate fate of this waste is Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Part 4: Regulatory Compliance (US Focus)
Compliance is not optional.[4][6] Violations of the Resource Conservation and Recovery Act (RCRA) can result in significant fines.
-
Generator Status: Ensure your lab knows its generator status (VSQG, SQG, or LQG) as this dictates storage time limits (usually 180 or 90 days).
-
Waste Characterization: Under 40 CFR 262.11, you must determine if the waste is hazardous.[7] Diethyl(isopropyl)silanol is a Characteristic Hazardous Waste (Ignitable - D001).
-
Empty Containers: A container is only considered "RCRA Empty" if all wastes have been removed that can be removed, and less than 3% by weight remains (for containers <119 gallons). Triple rinse empty stock bottles with a solvent (e.g., acetone) and add the rinsate to the hazardous waste container before disposing of the glass.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
PubChem. Diethyl(isopropyl)silanol (Compound Summary). National Library of Medicine. [Link][1][8]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Diethyl(isopropyl)silanol 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. Diethyl(isopropyl)silanol | Starshinechemical [starshinechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. Diethyl(isopropyl)silanol | C7H18OSi | CID 19901897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
